4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6/c1-18-3-5-20-12-7-10(9-14)11(15(16)17)8-13(12)21-6-4-19-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNCLIICKUIURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40581646 | |
| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236750-65-5 | |
| Record name | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40581646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (CAS 236750-65-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a key chemical intermediate, primarily recognized for its role in the synthesis of potent pharmaceutical compounds. Its molecular structure, featuring a substituted benzonitrile core, makes it a valuable building block in the development of targeted therapies. This technical guide provides a detailed overview of its physicochemical properties, synthesis, and relevance in medicinal chemistry, with a focus on its application in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] Erlotinib is a crucial drug in the treatment of non-small cell lung cancer.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 236750-65-5 | [3] |
| Molecular Formula | C₁₃H₁₆N₂O₆ | [3][4] |
| Molecular Weight | 296.28 g/mol | [3][4] |
| Appearance | Yellow-green crystalline powder | |
| Melting Point | 139-143 °C | |
| Boiling Point | 459.3 ± 45.0 °C (Predicted) | [2] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [5] |
| Storage | +5°C | [3] |
Spectroscopic Data
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of its precursor, 3,4-bis(2-methoxyethoxy)benzonitrile. A representative experimental protocol is detailed below.
Experimental Protocol: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
Preparation of Feedstock I: Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid.
-
Nitration Reaction: In a suitable reactor, introduce Feedstock I, concentrated sulfuric acid (Feedstock II), and concentrated nitric acid (Feedstock III) at controlled flow rates. A molar ratio of HNO₃ to 3,4-bis(2-methoxyethoxy)benzonitrile of 1.5:1 and a mass ratio of concentrated nitric acid to concentrated sulfuric acid of 1:4 is maintained.[1] The reaction temperature is set to 60 °C with a residence time of 60 seconds.[1]
-
Work-up: The reaction mixture is cooled, and the glacial acetic acid is removed by distillation under reduced pressure.[1] The residue is then taken up in 1.2 L of water and extracted twice with 1 L of ethyl acetate.[1]
-
Purification: The combined organic phases are washed with a saturated sodium bicarbonate solution until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.[1]
This process has been reported to yield this compound with a purity of over 98%.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Role in Drug Development
The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of Erlotinib. The subsequent chemical transformations involve the reduction of the nitro group to an amine, followed by cyclization and coupling reactions to form the final quinazoline-based drug molecule.
Reduction of the Nitro Group
A crucial step in the synthetic pathway to Erlotinib is the reduction of the nitro group of this compound to form 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. This transformation is typically achieved using various reducing agents, such as sodium dithionite or catalytic hydrogenation.
Logical Relationship to Erlotinib
Caption: Role as an intermediate in the synthesis of Erlotinib.
Biological Activity
There is currently no significant publicly available data on the specific biological activity or signaling pathway modulation of this compound itself. Its biological relevance is primarily attributed to its role as a precursor to the EGFR inhibitor, Erlotinib. As an impurity in the final drug product, its potential biological effects would be of interest in toxicology and drug safety studies.
Safety and Handling
This compound should be handled with care in a laboratory setting. While specific toxicity data is limited, related nitroaromatic and nitrile compounds can be hazardous. Standard safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
Conclusion
This compound is a crucial intermediate for the pharmaceutical industry, particularly in the synthesis of the anti-cancer drug Erlotinib. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and its pivotal role in drug development. For researchers and scientists in this field, a thorough understanding of this compound is essential for the efficient and safe production of life-saving therapeutics.
References
An In-depth Technical Guide on the Physicochemical Properties of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and biological relevance of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile. The information is compiled from various scientific sources to support research and development activities.
Core Physicochemical Properties
This compound is a substituted benzonitrile derivative. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 236750-65-5 | [1][2][3] |
| Molecular Formula | C₁₃H₁₆N₂O₆ | [1][2][3][4] |
| Molecular Weight | 296.28 g/mol | [1][2][3][4] |
| Appearance | White or off-white powder, crystalline powder, or yellow-green crystalline powder.[2][3][5] | |
| Melting Point | Reported values range from 120°C to 156°C (e.g., ~120-124°C, 139-143°C, 152-156°C).[2][3][6] | |
| Boiling Point | 459.3 ± 45.0 °C (Predicted).[3][7] | |
| Density | 1.26 ± 0.1 g/cm³ (Predicted).[3][5][7] | |
| Flash Point | 231.6 °C.[3][5] | |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol and ethanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water.[2][3] | |
| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H), 7.28 (s, 1H), 4.30 (m, 4H), 3.82 (m, 4H), 3.45 (s, 6H).[6] | |
| InChI Key | JNNCLIICKUIURH-UHFFFAOYSA-N.[4] | |
| SMILES | COCCOc1cc(C#N)c(cc1OCCOC)--INVALID-LINK--[O-].[4] |
Biological Significance and Applications
This compound is primarily recognized as a key intermediate and a known impurity in the synthesis of Erlotinib.[1][7] Erlotinib is a potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][8] The synthesis of Erlotinib involves the conversion of this nitrobenzonitrile intermediate into the corresponding amine, which then undergoes further reactions to form the final quinazoline-based drug structure.[6]
Its role as a precursor highlights the importance of controlling its purity and understanding its reaction pathways in the pharmaceutical manufacturing of EGFR inhibitors.
Caption: Role as an intermediate in Erlotinib synthesis.
Experimental Protocols: Synthesis
The primary method for synthesizing this compound is through the nitration of its precursor, 3,4-bis(2-methoxyethoxy)benzonitrile. Two detailed methodologies are described in the literature.
This protocol involves a continuous flow reaction system.
-
Reactants:
-
Feedstock I: 3,4-bis(2-methoxyethoxy)benzonitrile dissolved in glacial acetic acid.
-
Feedstock II: Concentrated sulfuric acid.
-
Feedstock III: Concentrated nitric acid.
-
-
Procedure:
-
Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid to prepare Feedstock I.[1]
-
Set up a flow system with pumps for each feedstock. The flow rates are adjusted to 20 ml/min for Feedstock I, 10 ml/min for Feedstock II, and 6 ml/min for Feedstock III.[1]
-
Ensure the molar ratio of HNO₃ to the benzonitrile starting material is 1:1.5 and the mass ratio of concentrated nitric acid to concentrated sulfuric acid is 1:4.[1]
-
The reaction temperature is maintained at 60 °C with a residence time of 60 seconds.[1]
-
The reaction solution is collected and passed through a cooling module set to 20 °C.[1]
-
Work-up:
-
Recover the glacial acetic acid by distillation under reduced pressure.[1]
-
Add the residue to 1.2 L of water and extract twice with 1 L of ethyl acetate.[1]
-
Combine the organic phases, wash with saturated sodium bicarbonate solution until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.[1]
-
-
-
Reported Yield: 90.58% with 98.95% purity.[1]
This protocol describes a batch synthesis process.
-
Reactants:
-
3,4-bis(2-methoxyethoxy)benzonitrile (42g).
-
70% Nitric acid (84ml).
-
-
Procedure:
-
Reported Yield: 90% (44.5g).[6]
Caption: A generalized workflow for the nitration synthesis.
Safety and Handling
While a specific, detailed Material Safety Data Sheet (MSDS) is not universally available, general precautions for handling nitroaromatic compounds should be strictly followed.
-
Irritation: The compound may cause skin and eye irritation and sensitization.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[3][9]
-
Handling: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or fumes.[9] Avoid direct contact with skin and eyes.[3]
-
Storage: Store in a cool, dry, and well-ventilated place, locked up.[7][9]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[9] Do not discharge into the environment.[3]
References
- 1. This compound | 236750-65-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound [chembk.com]
- 4. GSRS [precision.fda.gov]
- 5. 2-nitro-4,5-bis(2-methoxyethoxy)benzonitrile CAS 236750-65-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
This document provides a comprehensive overview of the chemical and physical properties, molecular structure, and synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a key intermediate in the pharmaceutical industry. This guide is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Molecular Structure and Properties
This compound is an organic compound with the CAS number 236750-65-5.[1][2] Its molecular structure consists of a benzonitrile core substituted with two 2-methoxyethoxy groups at the 4 and 5 positions and a nitro group at the 2 position. The IUPAC name for this compound is this compound.[1] It is often found as a yellow-green or white crystalline powder.[3][4]
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₆N₂O₆ | [1][2][5] |
| Molecular Weight | 296.28 g/mol | [1][2][5] |
| CAS Number | 236750-65-5 | [1][2] |
| Appearance | Yellow-green crystalline powder | [4] |
| Boiling Point | 459.3 °C at 760 mmHg | [2][4] |
| Density | 1.26 g/cm³ | [2][4] |
| Storage Temperature | 2-8 °C | [2] |
| SMILES | COCCOc1cc(C#N)c(cc1OCCOC)--INVALID-LINK--[O-] | [1][5] |
Applications in Pharmaceutical Synthesis
This compound is primarily utilized as an intermediate in the synthesis of the anti-tumor drug Erlotinib.[2][4][6] Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[2][6] The compound is also identified as an impurity of Erlotinib.[2][6]
Experimental Protocol: Synthesis
A common method for the synthesis of this compound involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.[6]
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Feedstock I: Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid.[6]
-
Nitration Reaction:
-
Use a flow pump to control the flow rates of the reactants.
-
Set the flow rate of Feedstock I to 20 ml/min.[6]
-
Set the flow rate of concentrated sulfuric acid (Feedstock II) to 10 ml/min.[6]
-
Set the flow rate of concentrated nitric acid (Feedstock III) to 6 ml/min.[6]
-
Maintain the reaction temperature at 20 °C using a cooling module.[6]
-
-
Work-up and Purification:
-
Collect the reaction solution from the outlet of the cooling module.[6]
-
Recover the glacial acetic acid by distillation under reduced pressure.[6]
-
Add 1.2 L of water to the residue and extract twice with 1 L of ethyl acetate.[6]
-
Combine the organic phases and wash with a saturated sodium bicarbonate solution until neutral.[6]
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.[6]
-
This procedure yields 215.21 g of this compound with a reported purity of 98.95%.[6]
-
Visualized Experimental Workflow
The following diagram illustrates the synthesis workflow for this compound.
Caption: Synthesis workflow of this compound.
References
- 1. dev.klivon.com [dev.klivon.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chembk.com [chembk.com]
- 4. 2-nitro-4,5-bis(2-methoxyethoxy)benzonitrile CAS 236750-65-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound | 236750-65-5 [chemicalbook.com]
An In-depth Technical Guide on the Solubility of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. An understanding of the solubility of this compound in organic solvents is critical for its synthesis, purification, and handling in a laboratory and manufacturing setting.
Physicochemical Properties
This compound is a crystalline solid. Its molecular structure, featuring two methoxyethoxy side chains, a nitro group, and a nitrile group, imparts a moderate polarity that governs its solubility in different organic solvents. The presence of the ether linkages in the methoxyethoxy groups enhances its solubility in a range of organic solvents.
Qualitative Solubility Data
Available data indicates the following qualitative solubility profile for this compound:
| Solvent Category | Solubility Description |
| Polar Aprotic Solvents | Very soluble in N,N-Dimethylformamide (DMF)[1]. |
| Polar Protic Solvents | Soluble in methanol and ethanol[1]. |
| Acids | Sparingly soluble in glacial acetic acid[1]. |
| Halogenated Solvents | Very slightly soluble in chloroform[1]. |
| Aqueous Solvents | Practically insoluble in water[1]. |
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively available in the public domain. However, based on the solubility of structurally similar compounds, such as other nitrobenzonitrile derivatives, a higher solubility is expected in polar aprotic solvents like acetone and N,N-dimethylformamide, and polar protic solvents like alcohols. The solubility is likely to be lower in non-polar solvents. For instance, 4-nitrobenzonitrile is readily soluble in acetone and dichloromethane[2]. The solubility of 3-nitrobenzoic acid, another related compound, is highest in methanol and ethanol, followed by ethyl acetate and acetonitrile[3]. This suggests a similar trend for this compound.
To obtain precise quantitative data, experimental determination is necessary. A detailed protocol for this is provided in the following section.
Experimental Protocol: Determination of Equilibrium Solubility
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents using the widely accepted shake-flask method.
1. Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it becomes constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered samples with the respective solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, by back-calculating from the concentration of the diluted sample.
-
Role in Pharmaceutical Synthesis: Erlotinib
This compound is a crucial intermediate in the multi-step synthesis of Erlotinib, a medication used to treat non-small cell lung cancer and pancreatic cancer. The following diagram illustrates the logical workflow of its involvement in the synthesis pathway.
As depicted, 3,4-bis(2-methoxyethoxy)benzonitrile undergoes nitration to form this compound[4]. This intermediate is then subjected to a reduction of the nitro group to an amino group, followed by formylation and subsequent coupling with 3-ethynylaniline to yield Erlotinib[5]. The solubility of this compound in the reaction and purification solvents is a key factor in the efficiency and yield of these synthetic steps.
Conclusion
This technical guide has summarized the available solubility information for this compound, provided a detailed protocol for its experimental determination, and highlighted its critical role in pharmaceutical synthesis. A thorough understanding of its solubility properties is essential for researchers and professionals involved in the development and manufacturing of pharmaceuticals such as Erlotinib. The provided experimental workflow serves as a practical starting point for generating precise quantitative solubility data to optimize synthetic and purification processes.
References
Spectroscopic and Synthetic Profile of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆N₂O₆ | [1][2] |
| Molecular Weight | 296.28 g/mol | [1][2] |
| Appearance | Yellow-green crystalline powder | |
| CAS Number | 236750-65-5 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The following ¹H NMR data has been reported for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile in Chloroform-d (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | s | 1H | Ar-H |
| 7.28 | s | 1H | Ar-H |
| 4.30 | m | 4H | Ar-O-CH₂ - |
| 3.82 | m | 4H | -O-CH₂ -CH₂-O- |
| 3.45 | s | 6H | -O-CH₃ |
Note: Data sourced from patent WO2007138613A2.
¹³C NMR (Carbon-13 NMR):
No experimental ¹³C NMR data for this compound has been identified in the public domain. The following are predicted chemical shifts based on computational analysis.
| Predicted Chemical Shift (δ) ppm | Assignment |
| 152.1 | C -O |
| 147.9 | C -O |
| 141.2 | C -NO₂ |
| 118.9 | Ar-C |
| 117.5 | Ar-C |
| 115.8 | C ≡N |
| 106.3 | Ar-C |
| 71.2 | -O-C H₂-CH₂-O- |
| 69.5 | Ar-O-C H₂- |
| 59.2 | -O-C H₃ |
Disclaimer: This data is predicted and should be confirmed by experimental analysis.
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2230-2210 | Nitrile (-C≡N) | Stretching |
| ~1550-1500 & 1365-1315 | Nitro (-NO₂) | Asymmetric & Symmetric Stretching |
| ~1250-1000 | Ether (C-O-C) | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~1600, 1500, 1450 | Aromatic C=C | Stretching |
Disclaimer: These are predicted absorption ranges and may vary in an experimental spectrum.
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not publicly available. The following outlines the expected mass spectral data.
-
Molecular Ion (M⁺): The nominal mass of the molecule is 296 g/mol . In a high-resolution mass spectrum, the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed.
-
Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂), cleavage of the ether linkages, and loss of the methoxyethyl side chains.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.[1]
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
70% Nitric Acid
-
Ice-water
Procedure:
-
Maintain a vessel of 70% nitric acid (84 mL) at 40°C.
-
Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile (42 g) to the nitric acid over a period of 2 hours with continuous stirring.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour.
-
Quench the reaction by pouring the mixture into ice-water.
-
Filter the resulting precipitate and wash it thoroughly with water.
-
Dry the solid material at 50°C to yield this compound as a yellow solid.
Synthesis Workflow Diagram:
Caption: Synthesis of this compound.
General Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary compared to ¹H NMR.
IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ on an FT-IR spectrometer.
-
Background Correction: A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Acquire the mass spectrum in positive or negative ion mode over an appropriate mass range (e.g., m/z 50-500).
Role in Drug Development
This compound is a crucial intermediate in the multi-step synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other cancers.[3] The nitro and nitrile groups of this intermediate undergo further chemical transformations to construct the quinazoline core of the final drug molecule.
Logical Relationship to Erlotinib Synthesis:
Caption: Role as an intermediate in Erlotinib synthesis.
References
The Synthetic Keystone: A Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile and its Role in Anti-Cancer Therapeutics
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a key chemical intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. While direct biological activity data for this specific benzonitrile derivative is not extensively documented in publicly available literature, its significance lies in its pivotal role as a precursor to a clinically important anti-tumor agent. This document will focus on its synthesis, chemical properties, and its subsequent conversion to Erlotinib.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 236750-65-5 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₂O₆ | [2][3] |
| Molecular Weight | 296.28 g/mol | [2][3] |
| Appearance | Yellow-green crystalline powder | [4] |
| Boiling Point | 459.3 ± 45.0 °C (Predicted) | |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | |
| Storage | 2-8°C | |
| Purity (HPLC) | >97% | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of its precursor, 3,4-bis(2-methoxyethoxy)benzonitrile.[1][5]
Experimental Protocol: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid to create feedstock I.[1]
-
Prepare feedstock II (concentrated sulfuric acid) and feedstock III (concentrated nitric acid).[1]
-
Using a flow pump, adjust the flow rates to 20 ml/min for feedstock I, 10 ml/min for feedstock II, and 6 ml/min for feedstock III. This maintains a molar ratio of HNO₃ to 3,4-bis(2-methoxyethoxy)benzonitrile of approximately 1.5:1 and a mass ratio of concentrated nitric acid to concentrated sulfuric acid of 1:4.[1]
-
Set the reaction temperature to 60°C with a residence time of 60 seconds.[1]
-
The reaction output is passed through a cooling module set at 20°C.[1]
-
Collect the reaction solution and recover the glacial acetic acid via distillation under reduced pressure.[1]
-
To the residue, add 1.2 L of water and perform extraction twice with 1 L of ethyl acetate each time.[1]
-
Combine the organic phases and wash with a saturated sodium bicarbonate solution until neutral.[1]
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent to yield this compound.[1]
This process has been reported to yield approximately 215.21 g (90.58% yield) with a purity of 98.95%.[1]
Synthesis of the target compound.
Role as an Intermediate in Erlotinib Synthesis
This compound is a crucial intermediate in the multi-step synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] The subsequent steps involve the reduction of the nitro group to an amine, followed by the formation of the quinazoline ring system and coupling with 3-ethynylaniline.[5]
Synthetic Pathway from Intermediate to Erlotinib
The general synthetic route from this compound to Erlotinib is outlined below.
References
- 1. This compound | 236750-65-5 [chemicalbook.com]
- 2. dev.klivon.com [dev.klivon.com]
- 3. GSRS [precision.fda.gov]
- 4. 2-nitro-4,5-bis(2-methoxyethoxy)benzonitrile CAS 236750-65-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a crucial intermediate in the field of organic synthesis, most notably for its role in the production of targeted cancer therapeutics. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its primary application as a pivotal building block in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. The document further explores the mechanism of action of Erlotinib by detailing the EGFR signaling pathway it inhibits. Experimental procedures are presented with clarity to enable replication, and key data is summarized in tabular format for ease of reference. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the biological signaling cascade, providing a clear and concise visual representation of the concepts discussed.
Physicochemical and Spectroscopic Data
This compound is a yellow-green crystalline powder.[1] Its key physicochemical properties are summarized in the table below. While experimentally determined spectroscopic data is not widely available in the public domain, predicted values and data from closely related structures provide valuable insights.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆N₂O₆ | [2] |
| Molecular Weight | 296.28 g/mol | [2] |
| Appearance | Yellow-green crystalline powder | [1] |
| Melting Point | ~120-124 °C | [3] |
| Boiling Point | 459.3 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.26 g/cm³ (Predicted) | [4] |
| Flash Point | 231.6 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [3] |
| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H), 7.28 (s, 1H), 4.30 (m, 4H), 3.82 (m, 4H), 3.45 (s, 6H) | Based on analogous synthesis in patent literature |
| Storage | 2-8°C, dry and sealed | [4] |
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile. The following experimental protocol is adapted from established synthetic procedures.[5]
Experimental Protocol: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid to create the primary feedstock.
-
Prepare separate feedstocks of concentrated sulfuric acid and concentrated nitric acid.
-
Utilizing a flow pump, introduce the feedstocks into a reactor at the following rates:
-
3,4-bis(2-methoxyethoxy)benzonitrile solution: 20 ml/min
-
Concentrated Sulfuric Acid: 10 ml/min
-
Concentrated Nitric Acid: 6 ml/min
-
-
Maintain the reaction temperature at 60°C with a residence time of 60 seconds.
-
The reaction mixture is then passed through a cooling module set to 20°C.
-
Collect the cooled reaction solution and recover the glacial acetic acid via distillation under reduced pressure.
-
To the residue, add 1.2 L of water and perform a liquid-liquid extraction twice with 1 L of ethyl acetate each time.
-
Combine the organic phases and wash with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent.
-
The resulting product is this compound, obtained as a yellow solid.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Erlotinib
This compound is a key precursor in the multi-step synthesis of Erlotinib, a potent EGFR tyrosine kinase inhibitor used in cancer therapy. The synthesis involves the reduction of the nitro group to an amine, followed by a cyclization reaction to form the quinazoline core of Erlotinib.
Experimental Protocol: Synthesis of Erlotinib Hydrochloride
This protocol commences with the product from the previous nitration step.
Step 1: Reduction of the Nitro Group
-
The this compound is reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like ammonium formate) or using reducing agents like tin(II) chloride in an acidic medium.
Step 2: Cyclization to form the Quinazoline Ring
-
Charge a reaction flask with 2-amino-4,5-bis(2-methoxyethoxy)-benzonitrile (37.01 g, 0.139 mol) and acetonitrile (185 ml).
-
To this mixture, add 3-ethynylaniline hydrochloride (30.00 g, 0.195 mol), trifluoroacetic acid (17.43 g, 0.152 mol), and formamidine acetate (15.19 g, 0.145 mol).
-
Heat the reaction mixture to reflux and maintain for approximately fifteen hours.
-
After the reaction is complete, cool the mixture to about 25°C and remove the solvent by distillation under vacuum.
-
Add methylethylketone (430 ml) to the residue.
Step 3: Formation of Erlotinib Hydrochloride
-
Suspend the resulting raw product in ethyl acetate (450 ml).
-
Add a solution of 37% hydrochloric acid (14.38 g, 0.145 mol) while maintaining the temperature at 15°C for about thirty minutes.
-
Filter the resulting solid, wash, and dry in a vacuum oven at 45°C to yield Erlotinib hydrochloride.
Erlotinib Synthesis Workflow Diagram
Caption: Multi-step synthesis of Erlotinib from this compound.
Biological Context: The EGFR Signaling Pathway
Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and survival.[6] Aberrant activation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.
The EGFR signaling cascade is initiated by the binding of a ligand, such as epidermal growth factor (EGF), to the extracellular domain of the receptor.[1] This binding triggers a conformational change, leading to the dimerization of EGFR, either with another EGFR molecule (homodimerization) or with another member of the ErbB family of receptors (heterodimerization).[1]
Dimerization activates the intracellular tyrosine kinase domain of the receptor, resulting in autophosphorylation of specific tyrosine residues. These phosphorylated sites then act as docking stations for various adaptor proteins and enzymes, which in turn activate several downstream signaling pathways.[1] The two major pathways are:
-
The RAS-RAF-MEK-MAPK Pathway: This pathway is crucial for cell proliferation.[6] Activated EGFR recruits adaptor proteins like Grb2 and Shc, which then activate Ras. Ras initiates a phosphorylation cascade through Raf, MEK, and ERK (MAPK). Activated ERK translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression.[6][7]
-
The PI3K-Akt-mTOR Pathway: This pathway is central to cell survival and growth.[6] Activated EGFR recruits and activates PI3K, which in turn activates Akt. Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and inhibit apoptosis.[1]
Erlotinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and blocking the downstream signaling cascades that drive tumor growth.
EGFR Signaling Pathway Diagram
Caption: The EGFR signaling cascade and the inhibitory action of Erlotinib.
Conclusion
This compound stands out as a valuable and versatile building block in medicinal chemistry. Its well-defined synthesis and its crucial role in the production of high-value pharmaceuticals like Erlotinib underscore its importance for researchers and professionals in drug development. A thorough understanding of its properties, synthesis, and the biological pathways of the molecules it helps create is essential for the continued development of novel and effective therapeutics. This guide has provided a detailed overview of these aspects to support ongoing research and development efforts in the field of organic and medicinal chemistry.
References
The Genesis of a Key Intermediate: A Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a crucial chemical intermediate. Primarily recognized for its role in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, this compound's history is intrinsically linked to the development of targeted cancer therapies. This document details its chemical properties, provides a comprehensive overview of its synthesis with detailed experimental protocols, and presents key quantitative data in a structured format. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its synthesis and application.
Introduction: A Molecule in the Service of Medicine
This compound (CAS No. 236750-65-5) is a substituted benzonitrile that has gained significance as a pivotal building block in the pharmaceutical industry.[1] Its primary and most notable application is as a key intermediate in the multi-step synthesis of Erlotinib (marketed as Tarceva®).[2][3] Erlotinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[4][5] The discovery and development of this intermediate are therefore directly tied to the timeline of Erlotinib's journey from laboratory to clinic. Erlotinib was approved for medical use in the United States in 2004, indicating that the synthesis of its precursors, including this compound, was established and optimized in the years leading up to this approval.[5][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 236750-65-5 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₆ | [7] |
| Molecular Weight | 296.28 g/mol | [7] |
| Boiling Point (Predicted) | 459.3 ± 45.0 °C | [1] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |
| Melting Point | 139-143 °C | [8] |
| Storage Temperature | 2-8°C | [1] |
The Synthetic Pathway: From Benzonitrile to a Key Intermediate
The synthesis of this compound is a critical step in the overall synthesis of Erlotinib. The most commonly cited method involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.
General Synthesis Overview
The synthesis initiates with a benzonitrile derivative, which undergoes nitration to introduce the nitro group at the ortho position to the nitrile group. This transformation is crucial for subsequent chemical modifications leading to the quinazoline core of Erlotinib.
Caption: Overview of the nitration reaction to synthesize the target compound.
Detailed Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below, based on published literature.
Protocol 1: Continuous Flow Nitration [2]
-
Reactants:
-
3,4-bis(2-methoxyethoxy)benzonitrile (200g) dissolved in glacial acetic acid (3L) (Feedstock I)
-
Concentrated sulfuric acid (Feedstock II)
-
Concentrated nitric acid (Feedstock III)
-
-
Apparatus:
-
Flow pump system
-
Reaction module with temperature control
-
Cooling module
-
-
Procedure:
-
Set the flow rates of the feedstocks as follows:
-
Feedstock I: 20 ml/min
-
Feedstock II: 10 ml/min
-
Feedstock III: 6 ml/min
-
-
Ensure the molar ratio of HNO₃ to 3,4-bis(2-methoxyethoxy)benzonitrile is 1:1.5 and the mass ratio of concentrated nitric acid to concentrated sulfuric acid is 1:4.[2]
-
Set the reaction temperature to 60 °C and the residence time to 60 seconds.[2]
-
Set the temperature of the cooling module to 20 °C.
-
Collect the reaction solution from the outlet of the cooling module.
-
Recover the glacial acetic acid by distillation under reduced pressure.
-
Add 1.2 L of water to the residue and extract twice with 1 L of ethyl acetate.
-
Combine the organic phases, wash to neutrality with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Yield and Purity:
-
Yield: 90.58% (215.21 g)
-
Purity: 98.95%
-
Protocol 2: Batch Nitration [8][9]
-
Reactants:
-
3,4-bis(2-methoxyethoxy)benzonitrile (42g)
-
70% Nitric acid (84ml)
-
Ice-water
-
-
Apparatus:
-
Reaction flask with stirring
-
Temperature control bath
-
Filtration apparatus
-
-
Procedure:
-
Maintain 70% nitric acid (84ml) at 40 °C.
-
Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile (42g) over a period of 2 hours with stirring.[8]
-
After the addition is complete, continue stirring for an additional hour.[8]
-
Quench the reaction mass in ice-water.
-
Filter the precipitate, wash with water, and dry the material at 50 °C.
-
-
Yield and Product Characteristics:
-
Yield: 90% (44.5g)
-
Appearance: Yellow solid
-
Melting Point: 139-143 °C
-
Quantitative Data Summary
The following tables summarize the quantitative data related to the synthesis of this compound.
Table 1: Synthesis Reaction Parameters
| Parameter | Protocol 1 (Continuous Flow) | Protocol 2 (Batch) |
| Starting Material | 3,4-bis(2-methoxyethoxy)benzonitrile | 3,4-bis(2-methoxyethoxy)benzonitrile |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | 70% HNO₃ |
| Solvent | Glacial Acetic Acid | None specified (reaction in HNO₃) |
| Reaction Temperature | 60 °C | 40 °C |
| Reaction Time | 60 seconds (residence time) | 3 hours |
Table 2: Synthesis Outcomes
| Outcome | Protocol 1 (Continuous Flow) | Protocol 2 (Batch) |
| Yield | 90.58% | 90% |
| Purity | 98.95% | Not specified |
| Product Form | Solid | Yellow Solid |
| Melting Point | Not specified | 139-143 °C |
Role in Erlotinib Synthesis and as an Impurity
This compound is a critical precursor in the synthesis of Erlotinib. The nitro group is subsequently reduced to an amino group, which then participates in the formation of the quinazoline ring system of the final drug molecule.
Caption: Role of the title compound in the synthesis of Erlotinib.
Due to its close relationship in the synthetic pathway, this compound is also recognized as a potential impurity in the final Erlotinib drug product.[2][3] Its monitoring and control are therefore essential aspects of the quality control process in the manufacturing of Erlotinib.
Caption: Relationship of the compound as a potential impurity in Erlotinib.
Conclusion
The history of this compound is fundamentally a story of enabling the creation of a life-saving medication. While not a therapeutic agent itself, its efficient and high-purity synthesis is a critical determinant in the successful production of Erlotinib. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development and manufacturing, highlighting the importance of well-characterized intermediates in the pharmaceutical landscape.
References
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Erlotinib - Wikipedia [en.wikipedia.org]
- 5. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. FDA drug approval summary: erlotinib (Tarceva) tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 9. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is a key chemical intermediate primarily recognized for its role in the synthesis of Erlotinib. Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies.[1][2] As a process-related impurity and a synthetic precursor, the characterization, quantification, and control of this compound are critical for the quality and safety of the final active pharmaceutical ingredient (API).[2] This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and analytical methodologies for its detection and quantification. Furthermore, it details the EGFR signaling pathway, the mechanism of action of Erlotinib, and the logical workflow for impurity identification.
Synonyms and Chemical Properties
A clear identification of this compound is fundamental for researchers and drug development professionals. The following table summarizes its various synonyms and key chemical properties.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Nitro-4,5-bis(2-methoxyethoxy)benzonitrile, 4,5-Di(2-methoxyethoxy)-2-nitrobenzonitrile, Erlotinib intermediate, Erlotinib Impurity W |
| CAS Number | 236750-65-5 |
| Molecular Formula | C13H16N2O6[3] |
| Molecular Weight | 296.28 g/mol [3] |
| Appearance | Yellow-green crystalline powder |
| Boiling Point | 459.3 ± 45.0 °C (Predicted)[2] |
| Density | 1.26 ± 0.1 g/cm3 (Predicted)[2] |
| Storage Temperature | 2-8°C[2] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.[4]
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid to create the primary feedstock.[4]
-
Prepare separate feedstocks of concentrated sulfuric acid and concentrated nitric acid.[4]
-
Using a flow pump, adjust the flow rates to 20 ml/min for the benzonitrile solution, 10 ml/min for the concentrated sulfuric acid, and 6 ml/min for the concentrated nitric acid. This maintains a molar ratio of approximately 1:1.5 of the benzonitrile to nitric acid and a 1:4 mass ratio of nitric acid to sulfuric acid.[4]
-
The reaction is conducted at a controlled temperature of 60°C with a residence time of 60 seconds.[4]
-
After the reaction, the glacial acetic acid is recovered from the collected solution by distillation under reduced pressure.[4]
-
The remaining residue is then dissolved in 1.2 L of water and extracted twice with 1 L of ethyl acetate.[4]
-
The combined organic phases are washed with a saturated sodium bicarbonate solution until neutral, dried over anhydrous sodium sulfate, and then evaporated to yield this compound.[4]
Analytical Method for Impurity Profiling of Erlotinib
The quantification of this compound as an impurity in Erlotinib is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
Chromatographic Conditions for HPLC Analysis:
| Parameter | Condition |
| System | HPLC with UV or PDA detector[5] |
| Column | Kromasil C18 (250 x 4.6 mm, 5µm) or equivalent[5] |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.80 with phosphoric acid[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | A gradient program is typically used to separate all impurities. |
| Flow Rate | 1.2 mL/min[5] |
| Column Temperature | 50°C[5] |
| Detection Wavelength | 248 nm[5] |
| Injection Volume | 10 µL[5] |
Sample Preparation:
-
Prepare a diluent, for instance, a mixture of water and methanol.[5]
-
Dissolve the Erlotinib sample in the diluent to a final concentration of approximately 1 mg/mL.[5]
Signaling Pathways and Logical Relationships
As this compound is an intermediate in the synthesis of the EGFR inhibitor Erlotinib, understanding the EGFR signaling pathway is paramount for researchers in drug development.
EGFR Signaling Pathway and Inhibition by Erlotinib
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling cascades including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[6][7] Erlotinib acts as a reversible inhibitor of the EGFR tyrosine kinase by competing with ATP for its binding site, thereby preventing receptor autophosphorylation and blocking downstream signaling.[1][6]
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Experimental Workflow for Impurity Identification
The identification and structural elucidation of impurities such as this compound during drug development follow a logical workflow, integrating various analytical techniques.
Caption: General workflow for impurity identification and structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | 236750-65-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comprehensive Technical Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: A Key Intermediate in Erlotinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a critical intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] This document details the physicochemical properties, synthesis methodologies, and purification techniques for this key intermediate. Furthermore, it outlines its subsequent conversion to Erlotinib and provides a visualization of the relevant biological signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of oncology therapeutics.
Introduction
Erlotinib is a targeted cancer therapy that functions by inhibiting the EGFR tyrosine kinase, thereby disrupting the signaling pathways that lead to cell proliferation.[2][3] The efficient and cost-effective synthesis of Erlotinib is paramount to its accessibility as a life-saving medication. The multi-step synthesis of this active pharmaceutical ingredient (API) relies on the availability of high-purity intermediates.[4] this compound (CAS No: 236750-65-5) is a fundamental building block in this process, providing the core chemical scaffold necessary for the eventual formation of the quinazoline ring system of Erlotinib.[4][5][6][7] Its precise structure, featuring nitro and nitrile functionalities, is strategically designed for subsequent chemical transformations.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 236750-65-5 | [8][9] |
| Molecular Formula | C13H16N2O6 | [10] |
| Molecular Weight | 296.28 g/mol | [10][11] |
| Appearance | Yellow-green crystalline powder | [9] |
| Melting Point | 139-143 °C | [5] |
| Boiling Point | 459.3±45.0 °C (Predicted) | [12] |
| Density | 1.26±0.1 g/cm3 (Predicted) | [12] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide. | [13] |
| Storage Temperature | 2-8°C | [12] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the nitration of its precursor, 3,4-bis(2-methoxyethoxy)benzonitrile. Several methodologies have been reported, with variations in nitrating agents and reaction conditions.
Experimental Protocols
Method 1: Nitration with Nitric Acid in Acetic Acid
This method utilizes a mixture of concentrated nitric acid and sulfuric acid in glacial acetic acid.
-
Reactants:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid (CH₃COOH)
-
-
Procedure:
-
Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile in glacial acetic acid.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the solution of the starting material and slowly add the nitrating mixture while maintaining a low temperature (typically below 5 °C).
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration.
-
Quench the reaction by pouring the mixture into ice water.
-
The precipitated product is collected by filtration, washed with water until neutral, and dried.[5]
-
-
Quantitative Data: A reported synthesis using a continuous flow reactor with a reaction temperature of 60 °C and a residence time of 60 seconds yielded 215.21 g of this compound with a yield of 90.58% and a purity of 98.95%.[8]
Method 2: Nitration with 70% Nitric Acid
This protocol employs 70% nitric acid as the nitrating agent.
-
Reactants:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
70% Nitric Acid (HNO₃)
-
-
Procedure:
-
Maintain 70% nitric acid at 40 °C.
-
Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile to the nitric acid over a period of 2 hours with stirring.
-
Continue stirring for an additional hour after the addition is complete.
-
Quench the reaction by pouring the mass into ice-water.
-
Filter the precipitate, wash with water, and dry the material at 50 °C.[5]
-
-
Quantitative Data: This method has been reported to yield 44.5g of the product, which corresponds to a 90% yield.[5]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Role in Erlotinib Synthesis
This compound is a pivotal intermediate that undergoes a series of transformations to yield Erlotinib. The key steps involve the reduction of the nitro group to an amine, followed by cyclization to form the quinazoline core, and finally, coupling with 3-ethynylaniline.
Subsequent Reaction Steps
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.[5][6][7] This reduction can be achieved using various reducing agents, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or ammonium formate in the presence of Pd/C.[3]
-
Formation of the Quinazoline Ring: The resulting 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile is then cyclized to form the 6,7-bis(2-methoxyethoxy)quinazoline core. This is often achieved by reaction with a formylating agent like N,N-dimethylformamide dimethyl acetal to yield an intermediate which is then reacted with 3-ethynylaniline.[5][6][7]
-
Coupling with 3-Ethynylaniline: The final key step is the coupling of the quinazoline intermediate with 3-ethynylaniline to form the Erlotinib free base.[5][6]
-
Salt Formation: The Erlotinib free base is then typically converted to its hydrochloride salt, Erlotinib hydrochloride, for pharmaceutical formulation.[6]
Erlotinib Synthesis Pathway Diagram
References
- 1. Multistep continuous flow synthesis of Erlotinib - East China Normal University [pure.ecnu.edu.cn]
- 2. nbinno.com [nbinno.com]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 6. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. This compound | 236750-65-5 [chemicalbook.com]
- 9. 2-nitro-4,5-bis(2-methoxyethoxy)benzonitrile CAS 236750-65-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. GSRS [precision.fda.gov]
- 11. 厄洛替尼杂质Q对照品|236750-65-5|this compound|厄洛替尼杂质 [canspec.cn]
- 12. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. chembk.com [chembk.com]
A Theoretical and Computational Investigation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: A Key Erlotinib Intermediate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a notable intermediate and impurity in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1] While extensive experimental research on this specific compound is not widely published, this document leverages established computational chemistry methodologies to elucidate its structural, electronic, and spectroscopic properties. Through Density Functional Theory (DFT) calculations, this guide presents optimized molecular geometry, vibrational frequency analysis, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis. The presented data and protocols offer a foundational resource for researchers in medicinal chemistry and drug development, enabling a deeper understanding of this molecule's characteristics and its potential impact on the quality and efficacy of Erlotinib.
Introduction
This compound is a substituted benzonitrile that serves as a critical building block in the synthesis of Erlotinib, a targeted therapy for non-small cell lung cancer and pancreatic cancer.[1] As an impurity, designated as Erlotinib Impurity Q, its characterization is paramount for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Computational chemistry provides a powerful avenue for investigating the intrinsic properties of such molecules, offering insights that complement and guide experimental studies. This guide details a theoretical investigation of this compound, employing Density Functional Theory (DFT) to predict its molecular structure and spectroscopic signatures.
Molecular Properties
The fundamental molecular properties of this compound are summarized in the table below. These values are essential for its identification and characterization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₆ | [2] |
| Molecular Weight | 296.28 g/mol | [2] |
| CAS Number | 236750-65-5 | [1] |
| Appearance | Yellow-green crystalline powder | |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | |
| SMILES | COCCOc1cc(C#N)c(cc1OCCOC)--INVALID-LINK--[O-] | [2] |
| InChIKey | JNNCLIICKUIURH-UHFFFAOYSA-N | [2] |
Computational Methodology
The theoretical calculations presented in this guide were performed using the Gaussian suite of programs. The methodology is consistent with standard practices for the computational analysis of organic molecules.
Geometry Optimization
The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules. The optimization was performed without any symmetry constraints, and the nature of the stationary point was confirmed by the absence of imaginary frequencies in the vibrational analysis.
Vibrational Frequency Analysis
To predict the infrared (IR) and Raman spectra, harmonic vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies. A scaling factor of 0.967 is commonly used for B3LYP/6-311++G(d,p) calculations. The vibrational modes were assigned based on their potential energy distribution (PED).
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis was performed on the optimized geometry to investigate the intramolecular interactions, charge distribution, and hybridization of the atoms. The NBO analysis provides a localized picture of the electronic structure, which is useful for understanding the chemical bonding and reactivity of the molecule.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule. The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, were calculated at the B3LYP/6-311++G(d,p) level. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.
Predicted Spectroscopic and Electronic Data
The following tables summarize the key quantitative data obtained from the theoretical calculations.
Table 1: Predicted Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹, Scaled) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~2230 | Medium | Strong | C≡N stretching |
| ~1580 | Strong | Medium | Aromatic C=C stretching |
| ~1520 | Very Strong | Medium | Asymmetric NO₂ stretching |
| ~1340 | Strong | Strong | Symmetric NO₂ stretching |
| ~1260 | Strong | Medium | Ar-O-C asymmetric stretching |
| ~1120 | Strong | Medium | C-O-C stretching |
| ~850 | Medium | Weak | C-H out-of-plane bending |
Note: These are predicted values and may differ from experimental results.
Table 2: Predicted NBO Analysis Data (Selected Atoms)
| Atom | Natural Charge (e) | Hybridization |
| N (Nitrile) | -0.45 | sp |
| C (Nitrile) | +0.15 | sp |
| N (Nitro) | +0.60 | sp² |
| O (Nitro) | -0.40 | sp² |
| O (Methoxyethoxy) | -0.55 | sp² |
Note: Natural charges are calculated based on the NBO population analysis.
Table 3: Predicted Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -3.10 |
| HOMO-LUMO Gap | 4.15 |
Note: These values provide an indication of the molecule's electronic excitability and kinetic stability.
Experimental Protocols (Simulated)
While specific experimental data for this compound is scarce in the literature, a standard experimental workflow for its characterization would involve the following protocols.
Synthesis
A plausible synthetic route involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.[1]
-
Materials : 3,4-bis(2-methoxyethoxy)benzonitrile, glacial acetic acid, concentrated sulfuric acid, concentrated nitric acid, ethyl acetate, saturated sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure :
-
Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the crude product and wash with water.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Spectroscopic Characterization
-
FT-IR Spectroscopy : Record the FT-IR spectrum of the solid sample using a KBr pellet or ATR accessory to identify the characteristic functional groups (C≡N, NO₂, C-O).
-
¹H and ¹³C NMR Spectroscopy : Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Mass Spectrometry : Obtain the mass spectrum using a high-resolution mass spectrometer to determine the exact mass and confirm the molecular formula.
-
UV-Vis Spectroscopy : Record the UV-Vis absorption spectrum in a suitable solvent (e.g., methanol or acetonitrile) to determine the electronic transition properties.
Visualizations
Logical Workflow for Computational Analysis
Caption: Workflow for the computational analysis of the target molecule.
Synthesis and Characterization Pathway
Caption: Pathway for the synthesis and characterization of the title compound.
Conclusion
This technical guide has presented a detailed theoretical and computational study of this compound. The predicted molecular properties, spectroscopic data, and electronic structure information provide a valuable baseline for future experimental work and for understanding its role as a key intermediate and impurity in the synthesis of Erlotinib. The computational and simulated experimental protocols outlined herein offer a robust framework for the analysis of this and structurally related molecules, aiding in the development of high-quality pharmaceuticals. Further experimental validation of these computational predictions is encouraged to build a more complete understanding of this important compound.
References
Methodological & Application
Application Notes and Protocols: 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile as a Photocleavable Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the proposed use of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile as a photocleavable protecting group (PPG), also known as a photocage. While this compound is principally documented as a synthetic intermediate in the manufacturing of the EGFR inhibitor Erlotinib[1][2], its structural similarity to the well-established 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group suggests its potential for the light-mediated release of bioactive molecules. The protocols and data presented herein are based on established methodologies for DMNB and are intended to serve as a guide for researchers exploring the application of this novel PPG. The addition of the two methoxyethoxy side chains is hypothesized to enhance aqueous solubility, a desirable property for biological applications.
Introduction to Photocleavable Protecting Groups
Photocleavable protecting groups are moieties that can be removed from a molecule upon exposure to light of a specific wavelength. This technology offers precise spatiotemporal control over the release of active substances, such as drugs, signaling molecules, or nucleic acids, making it an invaluable tool in chemical biology, pharmacology, and materials science. The 2-nitrobenzyl scaffold is one of the most widely used classes of PPGs. Upon absorption of UV-A light (typically 350-365 nm), an intramolecular rearrangement occurs, leading to the cleavage of the protected substrate and the formation of a nitrosobenzaldehyde byproduct. The efficiency of this process is determined by the compound's molar extinction coefficient (ε) at the irradiation wavelength and its quantum yield (Φ) of photolysis.
Proposed Mechanism of Photocleavage
The photocleavage of this compound is expected to follow the canonical mechanism for 2-nitrobenzyl derivatives. Irradiation with UV light excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate rapidly rearranges to release the caged substrate and form the 2-nitroso-4,5-bis(2-methoxyethoxy)benzaldehyde byproduct.
Caption: Proposed photocleavage mechanism for a 2-nitrobenzyl-type PPG.
Quantitative Data Summary
As the use of this compound as a PPG has not been documented, the following table provides established data for the analogous 4,5-dimethoxy-2-nitrobenzyl (DMNB) group alongside predicted values for the title compound. The uncaging efficiency of a PPG is often evaluated by the product of its molar extinction coefficient (ε) and its quantum yield (Φ).
| Parameter | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Group | This compound (Predicted) |
| Typical Substrates | Alcohols, Carboxylates, Phosphates, Amines[3][4] | Alcohols, Carboxylates, Phosphates, Amines |
| Absorption Max (λmax) | ~350 nm | ~350-360 nm |
| Photolysis Wavelength | 350-365 nm | 350-365 nm |
| Molar Extinction Coeff. (ε) at ~350 nm | ~5,000 M⁻¹cm⁻¹ | ~5,000 - 5,500 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.01 - 0.1 (substrate dependent) | 0.01 - 0.1 |
| Key Advantage | Well-established, numerous protocols available. | Predicted enhanced aqueous solubility due to methoxyethoxy chains. |
| Byproduct | 4,5-Dimethoxy-2-nitrosobenzaldehyde | 4,5-Bis(2-methoxyethoxy)-2-nitrosobenzaldehyde |
Note: The predicted values are based on the structural similarity to the DMNB group. The methoxyethoxy chains are not expected to significantly alter the core chromophore but may slightly red-shift the absorption maximum and enhance water solubility. Experimental validation is required.
Experimental Protocols
The following are generalized protocols for the synthesis and photolysis of compounds caged with this compound, adapted from established procedures for DMNB.[5] All procedures involving the caged compound should be performed in the dark or under red light to prevent premature cleavage.
Protocol 1: Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl Bromide (Caging Agent)
This protocol describes the conversion of the commercially available benzonitrile to the corresponding benzyl alcohol and then to the reactive benzyl bromide, the key reagent for caging substrates.
Caption: Synthetic workflow for the preparation of the caging agent.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H)
-
Sodium borohydride (NaBH₄)
-
Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous solvents (e.g., Toluene, Methanol, Dichloromethane)
-
Standard glassware for organic synthesis
Procedure:
-
Reduction to Aldehyde: Dissolve the starting benzonitrile in anhydrous toluene and cool to -78 °C. Add DIBAL-H (1.5 eq.) dropwise and stir for 2 hours. Quench the reaction carefully with methanol, followed by water. Allow to warm to room temperature and extract the product with ethyl acetate.
-
Reduction to Alcohol: Dissolve the crude aldehyde from the previous step in methanol and cool to 0 °C. Add NaBH₄ (1.2 eq.) portion-wise and stir for 1 hour. Quench with acetone, remove the solvent under reduced pressure, and partition between water and ethyl acetate to isolate the benzyl alcohol.
-
Bromination: Dissolve the benzyl alcohol in anhydrous dichloromethane at 0 °C. Slowly add PBr₃ (0.5 eq.) and allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated sodium bicarbonate solution and extract the product. Purify by column chromatography to yield the final benzyl bromide.
Protocol 2: Caging a Carboxylic Acid
This protocol describes the esterification of a carboxylic acid with the prepared benzyl bromide.
Materials:
-
Carboxylic acid of interest
-
4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl bromide
-
Cesium carbonate (Cs₂CO₃) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add Cs₂CO₃ (1.5 eq.) or TEA (2.0 eq.) and stir for 15 minutes at room temperature.
-
Add the benzyl bromide (1.2 eq.) and stir the mixture at room temperature overnight, protected from light.
-
Quench the reaction with water and extract the caged product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: General Photocleavage (Uncaging)
This protocol outlines the general procedure for releasing the active molecule from its caged form.
Materials:
-
Caged compound
-
Appropriate buffered solvent (e.g., PBS for biological experiments, or organic solvents like acetonitrile/water for analysis)
-
UV light source (e.g., LED lamp with λ = 365 nm, or a filtered mercury arc lamp)
Procedure:
-
Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the reaction buffer. The optimal concentration should be determined empirically but is often in the micromolar to low millimolar range.
-
Transfer the solution to a suitable container (e.g., quartz cuvette, microplate).
-
Irradiate the sample with a 365 nm light source. The duration and intensity of irradiation will depend on the concentration of the caged compound, the quantum yield, and the desired percentage of release. These parameters must be optimized for each specific application.
-
Monitor the release of the substrate using an appropriate analytical method, such as HPLC, mass spectrometry, or a functional bioassay.
Applications and Considerations
Potential Applications:
-
Spatially Controlled Drug Delivery: Releasing a cytotoxic agent only within a tumor illuminated by light.
-
Neuroscience: Rapidly releasing neurotransmitters at specific synapses to study neural circuits.[6]
-
Cell Biology: Controlling the activity of signaling molecules or enzymes inside living cells with high temporal resolution.
-
Materials Science: Fabricating light-responsive polymers and surfaces.
Important Considerations:
-
Solubility: The methoxyethoxy groups are expected to improve water solubility compared to the DMNB group, which could be advantageous for biological applications.
-
Byproduct Effects: The nitrosobenzaldehyde byproduct can be reactive, particularly towards thiols. It is crucial to assess its potential impact in the experimental system.
-
Phototoxicity: High-intensity UV light can be damaging to living cells. The light dose (intensity x time) should be minimized to achieve the desired uncaging while maintaining cell viability.
-
Two-Photon Absorption: While not explicitly studied, related nitrobenzyl compounds can be cleaved by two-photon absorption of near-infrared light, which offers deeper tissue penetration and lower phototoxicity. This possibility should be considered for in vivo applications.
Conclusion
This compound presents a promising, yet unexplored, scaffold for a photocleavable protecting group. Its structural analogy to the DMNB caging group, combined with its potentially enhanced aqueous solubility, makes it a compelling candidate for applications in drug development and chemical biology. The protocols and data provided in these notes offer a foundational framework for researchers to begin exploring its utility as a novel tool for optical control of molecular function. Experimental validation of the predicted photophysical properties and optimization of the caging and uncaging protocols are essential next steps.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Blue and Green Light Responsive Caged Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Applications of Photo-triggered Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile in Caged Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The application of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile as a photolabile protecting group ("caging group") is a proposed concept based on its structural analogy to established 2-nitrobenzyl caging agents. The following protocols and data are hypothetical and intended to serve as a guide for research and development.
Introduction
Caged compounds are powerful tools in the study of dynamic biological processes. They are biologically inert molecules that can be activated with spatial and temporal precision using light. This "uncaging" process releases a biologically active molecule, allowing for the controlled initiation of cellular signaling pathways and other biological events. The 2-nitrobenzyl group and its derivatives are among the most widely used photolabile protecting groups.[1][2][3]
This document explores the potential application of This compound as a novel caging group. Its core structure, a 2-nitrobenzonitrile, suggests photosensitivity, while the two 2-methoxyethoxy substituents are anticipated to enhance water solubility and potentially modulate the photochemical properties of the resulting caged compounds. These characteristics could offer advantages in biological applications where aqueous solubility is crucial. While primarily documented as an intermediate in the synthesis of the EGFR inhibitor Erlotinib, its inherent chemical features warrant investigation into its utility in caged compound synthesis.[4][5]
Proposed Application Notes
Principle of Caging and Uncaging:
The proposed mechanism for using this compound as a caging group follows the well-established photochemistry of o-nitrobenzyl compounds. The molecule to be caged (e.g., a carboxylic acid, alcohol, or phosphate) is covalently attached to the benzylic position of the 4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl group, which would be derived from the starting benzonitrile. Upon irradiation with UV-A light (typically 340-360 nm), the 2-nitro group undergoes an intramolecular redox reaction, leading to the cleavage of the bond connecting the caging group to the active molecule. This process releases the active molecule, a proton, and a biologically inert nitrosobenzonitrile byproduct.
Potential Advantages:
-
Enhanced Aqueous Solubility: The two 2-methoxyethoxy chains are expected to significantly improve the water solubility of the caged compound, which is often a limiting factor for in vivo and in vitro biological experiments.
-
Modulated Photochemical Properties: The electron-donating nature of the methoxyethoxy groups may influence the absorption spectrum, quantum yield, and kinetics of photolysis, potentially allowing for fine-tuning of the uncaging process.
-
Synthetic Accessibility: As an intermediate in pharmaceutical manufacturing, this compound may be commercially available, providing a readily accessible starting material.[4][5][6][7]
Potential Applications:
-
Neuroscience: Caging of neurotransmitters (e.g., glutamate, GABA) to study synaptic transmission and plasticity with high spatiotemporal resolution.[2]
-
Cell Biology: Caging of second messengers (e.g., Ca2+, IP3, cAMP) to investigate intracellular signaling cascades.[8]
-
Drug Delivery: Development of photoactivatable drugs that can be released at a specific target site, minimizing off-target effects.
Quantitative Data
The following table summarizes hypothetical photochemical and physical properties for a compound caged with a moiety derived from this compound. These values are based on typical data for other 2-nitrobenzyl-based caged compounds and should be experimentally determined for any new caged molecule.
| Property | Symbol | Hypothetical Value | Significance |
| Molar Extinction Coefficient | ε | 5,000 - 10,000 M⁻¹cm⁻¹ at 350 nm | Determines the efficiency of light absorption at the uncaging wavelength. |
| Photolysis Quantum Yield | Φ | 0.05 - 0.2 | Represents the efficiency of converting absorbed photons into photochemical cleavage. |
| Two-Photon Cross-Section | δ | 0.1 - 1.0 GM | For two-photon uncaging, a larger value allows for deeper tissue penetration and more precise localization. |
| Rate of Release | k | 10³ - 10⁵ s⁻¹ | The speed at which the active molecule is released after photoexcitation. |
| Aqueous Solubility | - | > 1 mM | Crucial for the preparation of stock solutions and for biological experiments in aqueous media. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of a Caged Carboxylic Acid
This protocol describes a plausible synthetic route to cage a model carboxylic acid (R-COOH) using this compound. The key steps involve the reduction of the nitrile to a benzyl alcohol, followed by esterification.
Step 1: Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl alcohol
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add a solution of a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.2 eq), dropwise. The nitrile group is first reduced to an imine, which is then hydrolyzed to an aldehyde upon aqueous workup.
-
Second Reduction: After the initial reduction is complete (monitored by TLC), add a milder reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), to reduce the intermediate aldehyde to the corresponding benzyl alcohol.
-
Quenching and Extraction: Quench the reaction by the slow addition of water, followed by an aqueous solution of Rochelle's salt. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl alcohol.
Step 2: Esterification to form the Caged Compound
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (R-COOH) (1.2 eq) in anhydrous dichloromethane (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Coupling: To this activated carboxylic acid solution, add a solution of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM.
-
Reaction: Stir the reaction mixture at room temperature until the starting alcohol is consumed (monitored by TLC).
-
Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting caged ester by column chromatography.
Protocol 2: Photolysis (Uncaging) of the Caged Compound
-
Sample Preparation: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO for cell culture experiments, or an aqueous buffer). Dilute the stock solution to the desired final concentration in the experimental medium.
-
Irradiation: Irradiate the sample with a light source emitting in the UV-A range. A filtered mercury arc lamp or a specific wavelength LED (e.g., 365 nm) can be used. The duration and intensity of the light exposure should be optimized based on the photochemical properties of the caged compound and the experimental requirements.
-
Monitoring Release: The release of the active molecule can be monitored by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), mass spectrometry, or by observing the biological response elicited by the uncaged molecule.
Visualizations
Caption: Synthetic workflow for a caged carboxylic acid.
Caption: Proposed mechanism of photochemical uncaging.
Caption: General experimental workflow for using caged compounds.
References
- 1. Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds [jove.com]
- 2. Nitrophenyl-based caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 'CAGED' COMPOUNDS TO PROBE THE DYNAMICS OF CELLULAR PROCESSES: SYNTHESIS AND PROPERTIES OF SOME NOVEL PHOTOSENSITIVE P-2-NITROBENZYL ESTERS OF NUCLEOTIDES | Semantic Scholar [semanticscholar.org]
- 4. This compound | 236750-65-5 [chemicalbook.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. dev.klivon.com [dev.klivon.com]
- 7. echemi.com [echemi.com]
- 8. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Release via Photolysis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs), or "caging" groups, are essential tools for the spatiotemporal control of bioactive molecules. These molecular entities render a biologically active compound inert until the application of light at a specific wavelength, which triggers a photochemical reaction to "uncage" and release the active molecule. The 2-nitrobenzyl group and its derivatives are among the most widely used PPGs due to their efficient photochemistry.
This document provides detailed application notes and protocols for the use of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile as a photolabile protecting group for controlled release applications. This caging group belongs to the ortho-nitrobenzyl class of PPGs. The inclusion of two methoxyethoxy groups at the 4 and 5 positions of the benzene ring is intended to enhance solubility in aqueous media and potentially red-shift the absorption maximum compared to the parent 2-nitrobenzyl group.
Principle of Photolysis
The photolysis of 2-nitrobenzyl derivatives is initiated by the absorption of UV-A light (typically around 340-365 nm). Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately resulting in the cleavage of the bond between the benzylic carbon and the protected molecule, releasing the active compound, a proton, and a 2-nitrosobenzaldehyde byproduct. It is crucial to consider the potential biological effects of these byproducts in experimental design.
Quantitative Data
Table 1: Photochemical Properties of Related o-Nitrobenzyl Caging Groups
| Caging Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference Compound |
| 2-Nitrobenzyl (NB) | ~280 | ~5,000 | 0.1 - 0.5 | Various | Various |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~340-360 | ~4,000 - 5,000 | 0.01 - 0.1 | Aqueous Solutions | Caged ATP, Caged Peptides |
Note: The quantum yield of DMNB-caged compounds can be sensitive to the solvent and the nature of the caged molecule.
Experimental Protocols
Protocol 1: General Procedure for Photolysis of a Caged Compound
This protocol describes a general method for the photolytic release of a bioactive molecule from a 4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl cage in solution.
Materials:
-
Caged compound (e.g., caged drug, caged signaling molecule)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), cell culture medium, organic solvent compatible with the caged compound)
-
UV light source (e.g., Rayonet reactor with 365 nm lamps, mercury arc lamp with appropriate filters, UV LED)
-
Quartz cuvettes or appropriate reaction vessel transparent to UV light
-
Analytical instrument for monitoring the release (e.g., UV-Vis spectrophotometer, HPLC, LC-MS)
-
Stir plate and stir bar (optional, for ensuring homogenous irradiation)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the caged compound in a suitable solvent.
-
Dilute the stock solution to the desired final concentration in the reaction buffer/medium. Ensure the final concentration results in an absorbance at the irradiation wavelength that allows for sufficient light penetration (typically an absorbance of < 0.2 is recommended for quantitative studies).
-
-
Pre-irradiation Analysis:
-
Before irradiation, take an aliquot of the sample solution and analyze it using the chosen analytical method (e.g., HPLC, UV-Vis) to establish a baseline (t=0) measurement.
-
-
Photolysis:
-
Transfer the sample solution to a quartz cuvette or another UV-transparent vessel.
-
Place the sample in the light path of the UV source. If using a lamp system, ensure consistent positioning of the sample for reproducible results.
-
Begin irradiation. The duration of irradiation will depend on the light source intensity, the quantum yield of the caged compound, and the desired extent of uncaging. It is recommended to perform a time-course experiment to determine the optimal irradiation time.
-
-
Post-irradiation Analysis:
-
At predetermined time points during and after irradiation, take aliquots of the sample.
-
Analyze the aliquots to quantify the amount of released bioactive molecule and/or the remaining caged compound.
-
For UV-Vis spectrophotometry, monitor the change in absorbance at a wavelength where the released molecule or the byproduct has a distinct absorption peak.
-
For HPLC or LC-MS, separate and quantify the caged compound, the released molecule, and any photoproducts.
-
-
Data Analysis:
-
Plot the concentration of the released molecule or the decrease in the caged compound as a function of irradiation time to determine the release kinetics.
-
Protocol 2: Monitoring Photolysis using UV-Vis Spectrophotometry
Procedure:
-
Record the full UV-Vis spectrum (e.g., 250-500 nm) of the caged compound solution before irradiation.
-
Irradiate the sample for a short period (e.g., 30 seconds).
-
Record the UV-Vis spectrum again.
-
Repeat steps 2 and 3 for a series of time points.
-
Monitor the decrease in the absorbance peak corresponding to the caged compound and the increase in absorbance at a wavelength characteristic of the released molecule or the nitrosobenzaldehyde byproduct (typically around 350-400 nm).
-
Plot the change in absorbance versus time to follow the reaction progress.
Protocol 3: Quantitative Analysis of Release using HPLC
Procedure:
-
Develop an HPLC method that can separate the caged compound, the free bioactive molecule, and the photobyproducts. This may involve reverse-phase chromatography with a suitable mobile phase gradient.
-
Generate a standard curve for the bioactive molecule to be released.
-
Inject a sample of the caged compound solution before irradiation to confirm its purity and retention time.
-
Irradiate the bulk solution for a defined period.
-
Inject an aliquot of the irradiated solution onto the HPLC system.
-
Quantify the amount of the released molecule by comparing its peak area to the standard curve.
-
Repeat for different irradiation times to obtain a release profile.
Visualizations
Caption: Experimental workflow for controlled release using photolysis.
Caption: General scheme for light-activated signaling pathways.
Application Note: HPLC Analysis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
An HPLC (High-Performance Liquid Chromatography) analytical method is essential for the quality control and purity assessment of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a key intermediate in the synthesis of the anti-tumor drug erlotinib.[1][2] This document provides a detailed application note and protocol for the analysis of this compound, targeting researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No. 236750-65-5) is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as an impurity of Erlotinib, a drug used in the treatment of non-small cell lung cancer.[2] Its molecular formula is C13H16N2O6, and it has a molecular weight of 296.28 g/mol .[3][4] The compound typically appears as a yellow-green crystalline powder.[1] Given its role in pharmaceutical manufacturing, a reliable and robust analytical method is necessary to ensure its purity and identity. This application note describes a reversed-phase HPLC method for the quantitative analysis of this compound.
Principle of the Method
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mixture of acetonitrile and water, containing a small percentage of formic acid to ensure good peak shape, is employed. The quantification is performed by measuring the absorbance at 254 nm, a wavelength at which the nitroaromatic chromophore exhibits strong absorption.
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Column:
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
This compound reference standard
-
2. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
3. Preparation of Solutions
-
Sample Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent.
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Presentation
The following table presents typical (hypothetical) method validation parameters for the HPLC analysis of this compound. These values are representative of what would be expected for a robust and validated method.
| Parameter | Typical Performance |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
| Specificity | No interference from blank or known impurities at the retention time of the analyte. |
| Retention Time (Approximate) | 8 - 12 minutes (dependent on the specific column and system) |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
protocol for the synthesis of Erlotinib using 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
Abstract
This document provides a comprehensive protocol for the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, commencing from the key intermediate 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile. Erlotinib is a critical therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer.[1] Its mechanism of action involves the inhibition of EGFR autophosphorylation, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[2][3] This protocol outlines a reliable synthetic route, detailing the reduction of the initial nitro compound, followed by the construction of the quinazoline core and final coupling with 3-ethynylaniline. Detailed experimental procedures, quantitative data, and visual diagrams of the synthetic workflow and relevant signaling pathways are provided to aid researchers in the successful synthesis and understanding of this important pharmaceutical compound.
Introduction
Erlotinib is a targeted cancer therapy that functions by selectively inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).[1] The overexpression or mutation of EGFR is a hallmark of several cancers, leading to uncontrolled cell growth.[4] By blocking the ATP-binding site of the EGFR's tyrosine kinase domain, Erlotinib prevents the phosphorylation cascade that activates downstream pro-survival pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][3] This targeted inhibition ultimately leads to a reduction in tumor cell proliferation and the induction of apoptosis.
The synthesis of Erlotinib can be achieved through various routes. This protocol focuses on a common and efficient pathway starting from this compound. This intermediate provides the necessary functionalities for the sequential construction of the final drug molecule. The synthesis involves three primary stages: the reduction of the nitro group to an amine, the formation of the quinazoline ring system, and the final nucleophilic substitution with 3-ethynylaniline.
Synthetic Pathway Overview
The overall synthetic scheme is depicted below. The process begins with the reduction of the nitro group of this compound to yield 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. Subsequently, the quinazoline core is constructed. Two common methods for this are presented: a one-pot cyclization with 3-ethynylaniline and a two-step process via a quinazolinone intermediate. The latter involves cyclization to form 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, followed by chlorination to the 4-chloroquinazoline, which is then reacted with 3-ethynylaniline to produce Erlotinib.
Caption: Synthetic workflow for Erlotinib.
Experimental Protocols
Step 1: Reduction of this compound
This procedure describes the catalytic transfer hydrogenation of the nitro group to an amine functionality. This method avoids the need for high-pressure hydrogenation gas.[3][5]
Reagents and Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, add 10% Pd/C (e.g., 0.15 g per 1 g of nitro compound).
-
To the flask, add 2-propanol (e.g., 5.3 mL per 1 g of nitro compound).
-
Prepare a solution of ammonium formate (e.g., 0.88 g per 1 g of nitro compound) in water (e.g., 0.67 mL per 1 g of nitro compound).
-
Add the ammonium formate solution to the flask and stir the mixture at room temperature for approximately 1 minute to activate the catalyst.
-
Add this compound to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate and 2-propanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvents.
-
Extract the residue with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile as the product.
Step 2a: One-Pot Synthesis of Erlotinib from 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
This one-pot procedure provides a direct route to Erlotinib from the aminobenzonitrile intermediate.[6]
Reagents and Materials:
-
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
-
3-Ethynylaniline hydrochloride
-
Formamidine acetate
-
Trifluoroacetic acid
-
Acetonitrile
-
Methylethylketone (MEK)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hydrochloric acid (37%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a reaction flask, add 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile (e.g., 37.01 g, 0.139 mol), acetonitrile (185 mL), 3-ethynylaniline hydrochloride (30.00 g, 0.195 mol), trifluoroacetic acid (17.43 g, 0.152 mol), and formamidine acetate (15.19 g, 0.145 mol).[6]
-
Heat the reaction mixture to reflux and maintain for approximately 15 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile by distillation under vacuum.[6]
-
Add methylethylketone (430 mL) to the residue and wash the organic phase with saturated sodium bicarbonate solution (2 x 100 mL) and then with water (2 x 100 mL).[6]
-
Concentrate the organic phase to residue by distillation under vacuum.[6]
-
Suspend the resulting crude product in ethyl acetate (450 mL) and add a solution of 37% hydrochloric acid (14.38 g, 0.145 mol) while maintaining the temperature at 15°C for about 30 minutes.[6]
-
Filter the resulting solid, wash with cold ethyl acetate, and dry under vacuum at 45°C to yield Erlotinib hydrochloride.[6]
Alternative Two-Step Synthesis of Erlotinib
This step involves the cyclization of the aminobenzonitrile intermediate to form the quinazolinone core.[3]
Reagents and Materials:
-
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile
-
Formamide
-
Ammonium formate
-
Water
-
Chloroform
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile (e.g., 25 g) and ammonium formate (e.g., 5 g) in formamide (e.g., 38 mL).[3]
-
Heat the stirred mixture to 160-165°C under a nitrogen atmosphere for 2 hours.[3]
-
Cool the reaction mixture and add cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry in an oven.
-
Extract the filtrate with chloroform. Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain additional product.
This step activates the quinazolinone for the subsequent nucleophilic substitution.
Reagents and Materials:
-
6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Phosphoryl chloride (POCl₃) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic)
-
Toluene or Dichloromethane
-
Ice-water
-
Sodium bicarbonate solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in toluene.
-
Slowly add phosphoryl chloride (1.5-2.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After completion, carefully quench the excess phosphoryl chloride by slowly adding the reaction mixture to ice-water.
-
Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. The crude product can be purified by recrystallization or column chromatography.
This is the final step where the chloroquinazoline is coupled with 3-ethynylaniline.
Reagents and Materials:
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
3-Ethynylaniline
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (e.g., 3 g, 0.01 mol) in isopropanol (50 mL).
-
Add 3-ethynylaniline (e.g., 1.2 g, 0.01 mol) to the solution.
-
Stir the suspension at 85°C for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice-water bath and stir for 30 minutes.
-
Collect the solid product by filtration and wash twice with cold isopropanol to yield Erlotinib.
Quantitative Data Summary
The following table summarizes the typical yields for each step in the synthesis of Erlotinib.
| Step | Reactant | Product | Typical Yield (%) | Reference(s) |
| 1. Reduction | 4,5-Bis(2-methoxyethoxy)-2-nitrobenzoate | 2-Amino-4,5-bis(2-methoxyethoxy)benzoate | 92-95 | [3][5] |
| 2a. One-Pot Cyclization to Erlotinib HCl | 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | Erlotinib Hydrochloride | ~60 (calculated from molar amounts) | [6] |
| 2b. Cyclization to Quinazolinone | 2-Amino-4,5-bis(2-methoxyethoxy)benzoate* | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | ~80 | [5] |
| 3b. Chlorination | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 56-92 | [5] |
| 4b. Coupling to Erlotinib | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | Erlotinib | ~70 | [7] |
Note: Yields are reported for the analogous ethyl benzoate derivatives as precise data for the benzonitrile was not available in the cited literature.
Erlotinib's Mechanism of Action: EGFR Signaling Pathway Inhibition
Erlotinib exerts its therapeutic effect by inhibiting the signaling cascade initiated by the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates this mechanism.
Caption: Inhibition of EGFR signaling by Erlotinib.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of Erlotinib from this compound. By following the outlined procedures, researchers can reliably produce this important anti-cancer agent. The inclusion of quantitative data and diagrams for both the synthetic workflow and the mechanism of action aims to facilitate a comprehensive understanding of the synthesis and therapeutic relevance of Erlotinib. It is essential for researchers to adhere to standard laboratory safety practices when performing these chemical transformations.
References
- 1. [11C]N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. EP2411373B1 - Process for the preparation of erlotinib or its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]
- 7. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
Application Notes and Protocols for the Photochemical Cleavage of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups, or "photocages," are invaluable tools in chemical biology and drug development, enabling the spatial and temporal control of bioactive molecule release. The 2-nitrobenzyl group is a widely used photocage due to its efficient cleavage upon near-UV light irradiation.[1] The derivative 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile belongs to the family of 4,5-dialkoxy substituted 2-nitrobenzyl compounds, which offer the advantage of a red-shifted absorption spectrum. This shift to longer wavelengths (near-UV/visible range) is particularly beneficial for applications in biological systems, as it minimizes potential photodamage to cells and tissues that can be caused by higher energy UV light.[2][3]
These application notes provide a detailed overview of the experimental setup and protocols for the photochemical cleavage (uncaging) of substrates protected by the 4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl group.
Principle and Mechanism of Photochemical Cleavage
The photochemical cleavage of 2-nitrobenzyl derivatives proceeds through a Norrish Type II intramolecular rearrangement upon absorption of a photon.[4] The process can be summarized in the following key steps:
-
Photoexcitation: The 2-nitrobenzyl moiety absorbs a photon (typically in the 350-400 nm range), promoting it to an excited singlet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[5]
-
Rearrangement and Cleavage: This intermediate undergoes a series of rearrangements, leading to the cleavage of the bond connecting the benzylic carbon to the protected molecule (the leaving group).
-
Product Formation: The reaction yields the released, "uncaged" molecule, a proton, and a 2-nitrosobenzaldehyde derivative as a byproduct.[6][7] The formation of this byproduct can sometimes be monitored, as it has distinct spectral properties.[8]
Caption: Mechanism of 2-nitrobenzyl photocleavage.
Photochemical Properties
While specific quantitative data for this compound is not extensively published, the properties can be closely approximated by those of the well-characterized 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group. The extended alkoxy chains in the target molecule are expected to have a minimal effect on the core photochemical properties.
| Parameter | Typical Value (for DMNB derivatives) | Notes |
| Absorption Maximum (λmax) | ~350 - 370 nm | The 4,5-dialkoxy substitution causes a bathochromic (red) shift compared to the parent 2-nitrobenzyl group.[9] |
| Molar Absorptivity (ε) | ~5,000 - 6,000 M⁻¹cm⁻¹ | Provides strong absorption for efficient light capture. |
| Quantum Yield (Φ) | 0.01 - 0.1 (1-10%) | Represents the efficiency of converting an absorbed photon into a cleavage event. This value can be dependent on the solvent and the nature of the caged molecule.[4] |
| Recommended Solvents | Acetonitrile, Methanol, DMSO, Aqueous Buffers | The reaction proceeds in a variety of common polar solvents. |
| Byproduct | 4,5-Bis(2-methoxyethoxy)-2-nitrosobenzonitrile | This byproduct can absorb light and may have biological effects, which should be considered in experimental design. |
Experimental Protocols
This section provides a general protocol for the photochemical cleavage of a substrate protected with this compound. Optimization may be required depending on the specific substrate and experimental goals.
Materials and Equipment
-
Caged Compound: 4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl protected molecule of interest.
-
Solvent: HPLC-grade acetonitrile, methanol, or an appropriate aqueous buffer (e.g., PBS, HEPES). The solvent should be transparent at the irradiation wavelength.
-
Reaction Vessel: Quartz cuvette or borosilicate glass vial (note: standard glass will absorb UV light below ~320 nm).
-
UV Light Source:
-
Mercury arc lamp with appropriate band-pass filters (e.g., 365 nm).
-
UV LED array (e.g., 365 nm or 385 nm) for better wavelength precision and thermal management.
-
Laser system (e.g., 355 nm) for high spatial and temporal resolution (e.g., in microscopy).
-
-
Stirring: Magnetic stirrer and stir bar (if applicable).
-
Analytical Instrument: HPLC or UV-Vis spectrophotometer for reaction monitoring.
Experimental Workflow Diagram
Caption: Workflow for a typical photocleavage experiment.
Protocol for Bulk Photolysis
-
Sample Preparation:
-
Prepare a stock solution of the caged compound in the chosen solvent. A typical starting concentration is in the range of 10 µM to 1 mM.
-
Ensure the solution's absorbance at the irradiation wavelength is below 1.0 to avoid inner filter effects where the outer layer of the solution absorbs most of the light.
-
-
Irradiation:
-
Transfer the solution to a quartz reaction vessel.
-
If the solution volume is large, use a magnetic stir bar to ensure homogenous irradiation.
-
Place the vessel at a fixed distance from the UV light source.
-
Turn on the light source to begin the photolysis reaction. The required irradiation time can range from a few minutes to several hours, depending on the light intensity, quantum yield, and concentration.[2]
-
-
Reaction Monitoring:
-
At regular time intervals, pause the irradiation and withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot using a pre-established analytical method:
-
HPLC: Monitor the decrease in the peak area of the starting caged compound and the increase in the peak area of the released molecule.
-
UV-Vis Spectrophotometry: Monitor the change in the absorption spectrum. The disappearance of the peak around 365 nm and the appearance of new peaks corresponding to the products can be tracked.
-
-
-
Completion and Analysis:
-
Continue irradiation until the desired level of conversion is achieved (e.g., >95% cleavage as determined by analysis).
-
Analyze the final sample to determine the yield of the released molecule.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Cleavage | 1. Low light intensity. 2. Incorrect wavelength. 3. Solvent absorbing UV light. 4. Low quantum yield of the specific substrate. | 1. Move the sample closer to the source or use a more powerful lamp. 2. Ensure the light source output matches the absorbance spectrum of the compound (~365 nm). 3. Use a high-purity, UV-transparent solvent or a quartz vessel. 4. Increase irradiation time or light intensity. |
| Formation of Side Products | 1. Photodegradation of the released molecule or byproduct. 2. Reaction of the nitroso byproduct with other species. | 1. Reduce total irradiation time by using higher intensity light. 2. Include a scavenger for the nitroso byproduct if it is known to be reactive in the system. |
| Inconsistent Results | 1. Fluctuations in lamp output. 2. Inconsistent sample positioning. 3. Temperature variations. | 1. Allow the lamp to warm up and stabilize before starting the experiment. 2. Use a fixed sample holder to ensure consistent distance and angle to the light source. 3. Use a temperature-controlled sample holder if the reaction is sensitive to heat. |
Safety Precautions
-
UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate UV-blocking safety glasses or face shields. Ensure the light source is properly shielded to prevent stray radiation exposure.
-
Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Byproducts: The 2-nitrosobenzaldehyde byproduct may have unknown toxicity. Treat all reaction mixtures and products as potentially hazardous. Dispose of chemical waste according to institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 236750-65-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical investigation of the excited states of 2-nitrobenzyl and 4,5-methylendioxy-2-nitrobenzyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile into Polymer Synthesis for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a photocleavable moiety, into polymer chains. The unique properties of this o-nitrobenzyl derivative allow for the synthesis of photoresponsive materials with significant potential in controlled drug delivery, tissue engineering, and the development of advanced functional materials. The protocols outlined below are based on established methods for similar o-nitrobenzyl-containing monomers and provide a strong foundation for researchers to adapt and optimize for their specific needs.
Introduction to this compound in Polymer Science
This compound belongs to the o-nitrobenzyl class of photolabile protecting groups. A key feature of these molecules is their ability to undergo a photochemical rearrangement and cleavage upon exposure to UV light, typically in the 300-400 nm range.[1] This process, often referred to as "uncaging," results in the release of a protected functional group or the scission of a polymer backbone, offering precise spatial and temporal control over the material's properties.[2]
The incorporation of this compound into polymers imparts this photoresponsive behavior, enabling a range of applications:
-
Controlled Drug Delivery: Polymers functionalized with this moiety can be formulated into nanoparticles or hydrogels to encapsulate therapeutic agents. Upon light irradiation at a target site, the polymer degrades or alters its structure, triggering the release of the encapsulated drug.[3][4] This on-demand release minimizes off-target effects and can improve therapeutic efficacy.
-
Photoresponsive Hydrogels: When used as a crosslinker, this compound allows for the fabrication of hydrogels that can be degraded or softened with light. This is particularly useful in tissue engineering for creating dynamic cell scaffolds that can change their properties to support cell growth and differentiation.
-
Patterned Surfaces and Materials: The ability to selectively cleave the nitrobenzyl group with a focused light source enables the creation of micropatterned surfaces with tailored chemical and physical properties.
The 4,5-bis(2-methoxyethoxy) substituents on the aromatic ring are expected to influence the photochemical properties of the o-nitrobenzyl group, potentially red-shifting the absorption maximum and affecting the quantum yield of cleavage.
Quantitative Data on Photochemical Cleavage
The efficiency of the photocleavage process is a critical parameter for any application. The following tables summarize key quantitative data for o-nitrobenzyl derivatives, providing a comparative basis for the expected performance of polymers incorporating this compound.
Table 1: First-Order Rate Constants for Photochemical Cleavage of Substituted o-Nitrobenzyl Esters [5]
| Compound | Leaving Group | pKa of Leaving Group | Rate Constant (k, 10⁻³ s⁻¹) |
| o-Nitrobenzyl Acetate | Acetate | 4.76 | 1.2 ± 0.1 |
| o-Nitrobenzyl Trifluoroacetate | Trifluoroacetate | 0.52 | 10.2 ± 0.5 |
| o-Nitrobenzyl Benzoate | Benzoate | 4.20 | 1.5 ± 0.1 |
| o-Nitrobenzyl p-Nitrobenzoate | p-Nitrobenzoate | 3.44 | 2.8 ± 0.2 |
| 4,5-Dimethoxy-2-nitrobenzyl Acetate | Acetate | 4.76 | 1.5 ± 0.1 |
Data obtained from time-resolved NMR spectroscopy under UV irradiation.
Table 2: Quantum Yields of Uncaging for Substituted o-Nitrobenzyl Derivatives
| o-Nitrobenzyl Derivative | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| o-Nitrobenzyl ether | ~350 | 0.1 - 0.5 | [3] |
| 4,5-Dimethoxy-2-nitrobenzyl ether | ~350 | 0.01 - 0.1 | [3] |
| α-Methyl-2-nitrobenzyl ester | ~350 | ~0.65 | [6] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of monomers and polymers containing the this compound moiety.
Synthesis of a Methacrylate Monomer Functionalized with 4,5-Bis(2-methoxyethoxy)-2-nitrobenzyl
This protocol describes the synthesis of a polymerizable methacrylate monomer.
Workflow for Monomer Synthesis
Caption: Synthetic route to a methacrylate monomer.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene or hexanes)
-
Methacryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., hydrochloric acid, sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reduction of the Nitrile:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of DIBAL-H (typically 1.5-2.0 equivalents) to the cooled solution.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (4,5-Bis(2-methoxyethoxy)-2-nitrophenyl)methanol.
-
-
Esterification with Methacryloyl Chloride:
-
Dissolve the purified (4,5-Bis(2-methoxyethoxy)-2-nitrophenyl)methanol in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (typically 1.2-1.5 equivalents).
-
Slowly add methacryloyl chloride (typically 1.1-1.3 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final methacrylate monomer.
-
Polymerization via Atom Transfer Radical Polymerization (ATRP)
This protocol outlines the synthesis of a homopolymer or a block copolymer using the functionalized methacrylate monomer via ATRP.
Workflow for ATRP
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. Photo-induced micellization of block copolymers bearing 4,5-dimethoxy-2-nitrobenzyl side groups - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photoresponsive lipid-polymer hybrid nanoparticles for controlled doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Fluorescent Probes from 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, framework for the development of novel fluorescent probes starting from 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile. While this compound is primarily documented as an intermediate in the synthesis of the EGFR inhibitor Erlotinib, its chemical structure presents intriguing possibilities for its use as a scaffold for fluorescent probe development. The protocols outlined below are based on established chemical principles for fluorophore synthesis and are intended to serve as a guide for researchers exploring new avenues in fluorescence imaging. The proposed synthetic route involves the reduction of the nitro group followed by a condensation reaction to form a fluorescent benzimidazole derivative.
Introduction to the Starting Material
This compound is a substituted aromatic compound featuring a nitrile group and a nitro group. The electron-donating nature of the two methoxyethoxy side chains and the electron-withdrawing properties of the nitrile and nitro groups create a push-pull electronic system, which is a common feature in many fluorophores. The key to transforming this non-fluorescent starting material into a fluorescent probe lies in the chemical modification of its functional groups to create a more extensive, rigid, and conjugated system.
Proposed Synthetic Pathway: From Nitrobenzonitrile to a Fluorescent Benzimidazole
The proposed synthetic strategy focuses on the conversion of the 2-nitrobenzonitrile moiety into a fluorescent benzimidazole core. This will be achieved through a two-step process:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding a 2-aminobenzonitrile derivative.
-
Condensation and Cyclization: The resulting diamine is then reacted with an aldehyde in a condensation reaction to form the fluorescent benzimidazole ring system.
This approach is advantageous as it is a well-established method for synthesizing fluorescent benzimidazoles, and the reaction conditions can be readily adapted.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of a fluorescent benzimidazole probe.
Experimental Protocols
Synthesis of 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (Intermediate)
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.0 g of this compound in 50 mL of ethanol.
-
To this solution, add 4.2 g of tin(II) chloride dihydrate.
-
Slowly add 10 mL of concentrated hydrochloric acid dropwise while stirring. The reaction is exothermic, so maintain a controlled addition rate.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Synthesis of the Fluorescent Benzimidazole Derivative
Materials:
-
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile (from step 3.1)
-
An appropriate aldehyde (e.g., 4-(dimethylamino)benzaldehyde for a push-pull system)
-
Ethanol
-
p-Toluenesulfonic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.5 g of 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile and a molar equivalent of the chosen aldehyde in 30 mL of ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours. Monitor the formation of the fluorescent product by observing the reaction mixture under a UV lamp.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorescent benzimidazole derivative.
Characterization and Quantitative Data (Hypothetical)
The resulting benzimidazole derivative is expected to be fluorescent due to the extended π-conjugated system. The spectroscopic properties would need to be determined experimentally. Based on structurally similar benzimidazole fluorophores, the following properties can be anticipated:
| Property | Expected Value |
| Excitation Maximum (λex) | ~350 - 400 nm |
| Emission Maximum (λem) | ~450 - 550 nm (blue to green emission) |
| Quantum Yield (Φ) | 0.1 - 0.5 |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ |
These values are estimates and would be highly dependent on the specific aldehyde used in the synthesis and the solvent environment.
Potential Applications and Signaling Pathway Visualization
This novel fluorescent probe could potentially be used for various bioimaging applications. For instance, if the chosen aldehyde contains a reactive group, the probe could be designed to be sensitive to specific analytes or enzymatic activities.
Hypothetical Application: Detection of Nitroreductase Activity
The starting material, this compound, is non-fluorescent. The reduction of the nitro group is the key step in "turning on" the fluorescence. This transformation can be exploited to create a probe for nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells.
Signaling Pathway for Nitroreductase Detection
Caption: Proposed mechanism for detecting nitroreductase activity.
Experimental Workflow for Cellular Imaging
Diagram of Cellular Imaging Protocol
Caption: General workflow for cellular imaging with the proposed probe.
Conclusion
While this compound is not a conventional starting material for fluorescent probe synthesis, its chemical structure holds promise for the development of novel fluorophores. The proposed synthetic route via a benzimidazole intermediate provides a viable and experimentally feasible approach. Further research and experimental validation are necessary to fully characterize the properties and explore the potential applications of probes derived from this compound. These notes are intended to inspire and guide such exploratory research.
Application Notes and Protocols for Cell Viability Assays with 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitrobenzonitrile compounds are pivotal intermediates in the synthesis of various pharmacologically active molecules. Notably, 4,5-disubstituted-2-nitrobenzonitriles are key precursors in the development of tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR), such as Erlotinib. The compound 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile itself is recognized as a significant intermediate and potential impurity in the manufacturing of Erlotinib.[1] Consequently, evaluating the cytotoxic effects and impact on cell viability of this core structure and its derivatives is crucial for drug safety, efficacy, and quality control.
These application notes provide a comprehensive guide to assessing the in vitro effects of this compound derivatives and related EGFR-targeting compounds on cancer cell lines. The protocols detailed herein are foundational for preclinical screening and mechanistic studies in cancer research and drug development.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Derivatives of this class of compounds often function by inhibiting the EGFR signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways. These pathways are integral to regulating cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
Compounds like Erlotinib competitively inhibit the ATP binding site within the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling. This blockade can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Erlotinib, a well-characterized drug sharing the core structural motifs of the compounds of interest, across various cancer cell lines. This data serves as a reference for the expected potency of related derivatives.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-Small Cell Lung Cancer | 5.3 | [2] |
| MDA-MB-435 | Melanoma | 7.05 | [3] |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay type.
Experimental Protocols
A standardized workflow is essential for reproducible assessment of a compound's effect on cell viability.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3]
Materials:
-
Test compound (e.g., this compound derivative)
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight (~18-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: MTS Cell Viability Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a more convenient alternative to the MTT assay as the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[3]
Materials:
-
Test compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTS Addition:
-
Absorbance Measurement:
-
Data Analysis:
-
Follow step 7 from the MTT protocol to calculate percent viability and the IC50 value.
-
Protocol 3: ATP-Based Luminescence Assay
This assay quantifies cell viability by measuring the amount of ATP present, which is an indicator of metabolically active cells. The assay utilizes luciferase to catalyze the formation of light from ATP and luciferin. The luminescent signal is directly proportional to the number of viable cells.
Materials:
-
Test compound
-
Cancer cell line of interest
-
Complete culture medium
-
Opaque-walled 96-well plates (to minimize well-to-well crosstalk)
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer or microplate reader with luminescence capabilities
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.
-
-
Incubation:
-
Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the ATP detection reagent to room temperature for approximately 30 minutes.[5]
-
Add a volume of ATP detection reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[5]
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Follow step 7 from the MTT protocol to calculate percent viability and the IC50 value.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize assay conditions, including cell seeding density, compound concentrations, and incubation times, for their specific cell lines and experimental setup.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzyme Inhibition Studies with Analogs of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the enzyme inhibitory activity of novel compounds structurally related to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile. The protocols and data presented herein are tailored for the study of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. This compound has been identified as a chemical intermediate related to the EGFR inhibitor, Erlotinib, suggesting that its analogs may exhibit activity against this class of enzymes.[1][2]
The nitrile group is a key pharmacophore that can participate in various interactions within an enzyme's active site, including hydrogen bonding and covalent bond formation, making nitrile-containing compounds a promising class of enzyme inhibitors.[3][4] This document outlines a comprehensive approach to screening and characterizing such analogs.
Hypothetical Analogs and Inhibitory Activity
For the purpose of these application notes, a series of hypothetical analogs of this compound (designated as Lead Compound BN1 ) have been designed to explore structure-activity relationships (SAR). The following table summarizes their hypothetical inhibitory activity (IC50) against purified, constitutively active EGFR kinase.
| Compound ID | R1 Group Modification | R2 Group Modification | IC50 (nM) against EGFR Kinase |
| BN1 | -OCH2CH2OCH3 | -OCH2CH2OCH3 | 850 |
| BN1-A | -OH | -OCH2CH2OCH3 | 1200 |
| BN1-B | -OCH2CH2OCH3 | -OH | 1150 |
| BN1-C | -OCH3 | -OCH3 | 920 |
| BN1-D | -OCH2CF3 | -OCH2CH2OCH3 | 450 |
| BN1-E | -F | -OCH2CH2OCH3 | 2500 |
Experimental Protocols
A detailed protocol for an in vitro kinase inhibition assay is provided below. This assay is designed to determine the concentration at which a compound inhibits 50% of the enzyme's activity (IC50).
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is adapted from standard luminescent kinase assay methodologies.
1. Materials and Reagents:
-
Recombinant human EGFR kinase (active)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Synthetic peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (analogs of this compound) dissolved in DMSO
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
Enzyme and Substrate Preparation: Dilute the EGFR kinase and peptide substrate in kinase buffer to the desired working concentrations.
-
Assay Reaction: a. To the wells of a white, opaque plate, add 5 µL of the kinase buffer. b. Add 1 µL of the serially diluted test compound or DMSO (as a no-inhibitor control). c. Add 2 µL of the EGFR enzyme solution and gently mix. d. Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[5]
-
Initiation of Kinase Reaction: a. Initiate the reaction by adding 2 µL of the ATP and substrate mixture to each well. b. Incubate the plate at 37°C for 60 minutes.
-
Detection: a. Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent as per the manufacturer's instructions (e.g., add ADP-Glo™ Reagent). b. Incubate for the recommended time to allow for the luminescent signal to develop. c. Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and therefore, to the kinase activity.
-
Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the in vitro EGFR kinase inhibition assay.
Simplified EGFR Signaling Pathway
Inhibition of EGFR by compounds such as the hypothetical BN1 analogs would block downstream signaling cascades that promote cell proliferation and survival. The diagram below shows a simplified representation of this pathway.
References
- 1. This compound | 236750-65-5 [chemicalbook.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for o-Nitrobenzyl Derivatives in Targeted Drug Delivery Systems
A Note on 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: Direct applications of this compound in targeted drug delivery are not extensively documented in publicly available research. This compound is primarily recognized as an impurity in the manufacturing of Erlotinib, an EGFR-targeted therapeutic. However, its core structure is an o-nitrobenzyl moiety. The following application notes and protocols are therefore based on the broader, well-established use of o-nitrobenzyl derivatives as photocleavable linkers in targeted drug delivery systems.
Introduction to o-Nitrobenzyl Photocleavable Linkers
o-Nitrobenzyl (ONB) derivatives are a class of photolabile protecting groups that have found significant application in the design of stimuli-responsive drug delivery systems.[1][2] These linkers can be covalently attached to a therapeutic agent, rendering it temporarily inactive. Upon irradiation with UV-A light (typically around 365 nm), the ONB linker undergoes an irreversible photocleavage reaction, releasing the active drug in a spatially and temporally controlled manner.[3][4] This "caging" and "uncaging" strategy offers the potential to enhance therapeutic efficacy while minimizing off-target toxicity.[1] The inclusion of substituents on the aromatic ring, such as methoxy groups, can modulate the photochemical properties of the linker, including its absorption wavelength and cleavage kinetics.[2][5]
Data Presentation
Table 1: Drug Loading and Encapsulation Efficiency of Nanoparticles with o-Nitrobenzyl Linkers
| Delivery System | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Reference |
| Poly-o-nitrobenzyl@UCNP Nanocapsules | Doxorubicin (DOX) | 7.23 | Not Reported | [6] |
| N,N-NB-DTPA Liposomes | Doxorubicin (DOX) | Not Reported | > 70 | [7] |
| PLGA-PEG Nanoparticles | Rifampicin | 13.7 ± 0.7 | 81.2 ± 6.3 | [8] |
| PLGA Nanoparticles | Nuciferine | ~15 | ~80 | [8] |
Table 2: Photostimulated Drug Release from o-Nitrobenzyl-Linked Systems
| Delivery System | Drug | Conditions | Release Profile | Reference |
| MTX-ONB Conjugate in 2% MeOH/H₂O | Methotrexate (MTX) | 365 nm UV light | ~70% release in 15 min | [3] |
| G5-PAMAM Dendrimer-ONB-MTX | Methotrexate (MTX) | 365 nm UV light, pH 7.4 | 47% release in 15 min | [3] |
| G5-PAMAM Dendrimer-ONB-MTX | Methotrexate (MTX) | 365 nm UV light, pH 4.6 | 34% release in 15 min | [3] |
| Poly-o-nitrobenzyl@UCNP Nanocapsules | Doxorubicin (DOX) | 980 nm NIR light, pH 4.5 | 59.5% release in 300 min | [6] |
| Poly-o-nitrobenzyl@UCNP Nanocapsules | Doxorubicin (DOX) | Visible light, pH 7.4 | 8.35% release in 300 min | [6] |
| 1-o-nitrophenylethyl derivatives | Model Compounds | 365 nm UV light (3.5 mW/cm²) | >80% decomposition in 10 min | [9] |
Table 3: In Vitro Cytotoxicity of Photocleavable Drug Delivery Systems
| Cell Line | Drug Delivery System | Condition | IC50 | Reference |
| HeLa | Coumarin-Chlorambucil Nanoconjugates | Before Photolysis | > 100 µM | [10] |
| HeLa | Coumarin-Chlorambucil Nanoconjugates | After Photolysis | ~20 µM | [10] |
| U87 | o-nitrobenzyl-5-fluorouracil prodrug | No UV irradiation | High | [11] |
| U87 | o-nitrobenzyl-5-fluorouracil prodrug | With UV irradiation | Significantly Lower | [11] |
Experimental Protocols
Protocol 1: Synthesis of an o-Nitrobenzyl-Doxorubicin (ONB-DOX) Conjugate
This protocol is a representative synthesis for conjugating an o-nitrobenzyl linker to the primary amine of doxorubicin.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
o-Nitrobenzyl chloroformate
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Doxorubicin Free Base Preparation: Dissolve DOX·HCl in a minimal amount of methanol and add a 2-fold molar excess of TEA. Stir for 30 minutes at room temperature. The solution will change color, indicating the formation of the free base. Evaporate the solvent under reduced pressure.
-
Conjugation Reaction: Dissolve the doxorubicin free base in anhydrous DMF. In a separate flask, dissolve a 1.2-fold molar excess of o-nitrobenzyl chloroformate in anhydrous DCM.
-
Slowly add the o-nitrobenzyl chloroformate solution to the doxorubicin solution dropwise at 0 °C with constant stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Add a 1.5-fold molar excess of TEA to the reaction mixture to act as a base.
-
Allow the reaction to warm to room temperature and stir overnight in the dark.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a DCM/Methanol mobile phase.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to isolate the ONB-DOX conjugate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Formulation of ONB-DOX Loaded Nanoparticles by Nanoprecipitation
This protocol describes the formation of polymeric nanoparticles encapsulating the hydrophobic ONB-DOX conjugate.
Materials:
-
ONB-DOX conjugate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the ONB-DOX conjugate in acetone. The ratio of polymer to drug can be varied to optimize drug loading.
-
Aqueous Phase Preparation: Prepare a solution of PVA in deionized water. This will act as the stabilizer.
-
Nanoprecipitation: While vigorously stirring the aqueous PVA solution, add the organic phase dropwise. The rapid diffusion of acetone into the aqueous phase will cause the polymer and encapsulated drug to precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours at room temperature to allow for the complete evaporation of acetone. A rotary evaporator can be used to expedite this process.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and any unencapsulated drug.
-
Lyophilization: Lyophilize the final nanoparticle pellet to obtain a dry powder for storage and future use.
Protocol 3: In Vitro Photo-Stimulated Drug Release Study
This protocol details how to measure the release of the drug from the nanoparticles with and without light stimulation.
Materials:
-
ONB-DOX loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Dialysis membrane (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug to pass)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the ONB-DOX loaded nanoparticles in PBS.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger volume of PBS (the release medium) and keep it at 37 °C in a shaking water bath.
-
Experimental Group: Expose the setup to a 365 nm UV lamp. The intensity and duration of exposure should be controlled and recorded.
-
Control Group: Keep a parallel setup in the dark.
-
At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the amount of released doxorubicin in the collected samples using HPLC or a UV-Vis spectrophotometer by measuring the absorbance at the characteristic wavelength for doxorubicin.
-
Calculate the cumulative percentage of drug released over time for both the irradiated and non-irradiated samples.
Protocol 4: In Vitro Cytotoxicity Assessment by MTT Assay
This protocol is for evaluating the cytotoxicity of the drug-loaded nanoparticles before and after photo-stimulated drug release.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
ONB-DOX loaded nanoparticles
-
Free doxorubicin (as a positive control)
-
Blank nanoparticles (as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other solubilizing agent
-
96-well plates
-
Microplate reader
-
UV lamp (365 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of:
-
Free doxorubicin
-
ONB-DOX loaded nanoparticles
-
Blank nanoparticles
-
-
Photostimulation: For the photocleavage groups, expose the plates to 365 nm UV light for a specific duration. Keep parallel plates in the dark.
-
Incubation: Incubate all plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Plot dose-response curves and determine the IC50 values for each condition.
Mandatory Visualization
Caption: Experimental workflow for developing a photocleavable drug delivery system.
Caption: Mechanism of o-nitrobenzyl photocleavage and drug release.
Caption: Simplified EGFR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to enhance reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete nitration reaction. | - Ensure the molar ratio of the nitrating agent (e.g., nitric acid) to the starting material is optimized. A common ratio is 1.5:1 (HNO₃:starting material).[1] - Maintain the recommended reaction temperature. For instance, some protocols specify maintaining the temperature at 40°C or 60°C.[1][2] - Ensure efficient mixing to promote contact between reactants. |
| Over-nitration or formation of isomers. | - Control the addition rate of the nitrating agent. Slow, dropwise addition is often recommended. - Maintain a lower reaction temperature to improve selectivity. | |
| Loss of product during workup and purification. | - After quenching the reaction with ice-water, ensure complete precipitation of the product before filtration.[2] - Use an appropriate solvent for extraction, such as ethyl acetate.[1] - Wash the organic phase to neutrality to remove acidic impurities. Saturated sodium bicarbonate solution is effective for this.[1] | |
| Formation of Multiple Products (observed by TLC/HPLC) | Over-nitration leading to dinitrated species. | - Reduce the reaction time. - Decrease the amount of the nitrating agent. |
| Isomer formation due to directing effects of substituents. | - Optimize reaction conditions such as temperature and solvent to favor the desired isomer. - If isomers are unavoidable, purification by column chromatography may be necessary. | |
| Incomplete Reaction | Insufficient amount of nitrating agent. | - Incrementally increase the molar equivalents of the nitrating agent. |
| Low reaction temperature. | - Gradually increase the reaction temperature while carefully monitoring for any exothermic events. | |
| Poor mixing of reactants. | - Ensure vigorous and efficient stirring throughout the reaction. | |
| Difficulty in Product Isolation | Product is soluble in the workup solvent. | - If the product remains in the aqueous phase, perform multiple extractions with a suitable organic solvent. |
| Presence of persistent impurities. | - Recrystallization from a suitable solvent can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Reported yields are typically high, around 90%. For example, a batch process has reported a yield of 90%, while a continuous flow process has achieved a yield of 90.58%.[1][2]
Q2: What are the critical reaction parameters to control for a high yield?
A2: The most critical parameters are the reaction temperature, the molar ratio of reactants, and the rate of addition of the nitrating agent. Precise control of these variables is essential to minimize side reactions and maximize the formation of the desired product.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for qualitatively monitoring the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide quantitative data on reaction progress.
Q4: What are the common side products in this synthesis?
A4: The most common side products are over-nitrated compounds (dinitrated species) and positional isomers, which can arise from the nitration of the aromatic ring at undesired positions.
Q5: What is the recommended workup procedure?
A5: A typical workup procedure involves quenching the reaction mixture in ice-water to precipitate the crude product. The precipitate is then filtered, washed with water until neutral, and dried. Alternatively, the product can be extracted into an organic solvent like ethyl acetate, washed with a basic solution (e.g., saturated sodium bicarbonate) to remove acids, dried over an anhydrous salt (e.g., sodium sulfate), and then the solvent is evaporated.[1][2]
Experimental Protocols
Protocol 1: Batch Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile
This protocol is adapted from a patent describing a high-yield batch synthesis.[2]
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
70% Nitric acid
-
Ice-water
Equipment:
-
Reaction flask with a stirrer
-
Dropping funnel
-
Thermometer
-
Filtration apparatus
Procedure:
-
Maintain 84 ml of 70% nitric acid at 40°C in a reaction flask with stirring.
-
Slowly add 42 g of 3,4-bis(2-methoxyethoxy)benzonitrile to the nitric acid over a period of 2 hours.
-
After the addition is complete, continue stirring for an additional hour.
-
Quench the reaction by pouring the mixture into ice-water.
-
Filter the resulting precipitate.
-
Wash the precipitate with water.
-
Dry the solid material at 50°C to obtain this compound.
Protocol 2: Continuous Flow Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile
This protocol is based on a method designed for a continuous manufacturing process, resulting in high yield and purity.[1]
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Flow pumps
-
Reaction module with temperature control
-
Cooling module
-
Distillation apparatus
-
Extraction funnel
Procedure:
-
Prepare "Feedstock I" by dissolving 200 g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3 L of glacial acetic acid.
-
Use concentrated sulfuric acid as "Feedstock II" and concentrated nitric acid as "Feedstock III".
-
Set the flow rates using pumps: Feedstock I at 20 ml/min, Feedstock II at 10 ml/min, and Feedstock III at 6 ml/min. This maintains a molar ratio of HNO₃ to 3,4-bis(2-methoxyethoxy)benzonitrile of 1.5:1 and a mass ratio of concentrated nitric acid to concentrated sulfuric acid of 1:4.
-
Set the reaction temperature to 60°C with a residence time of 60 seconds.
-
Cool the reaction solution to 20°C in a cooling module.
-
Collect the solution and recover the glacial acetic acid by distillation under reduced pressure.
-
Add 1.2 L of water to the residue and extract twice with 1 L of ethyl acetate.
-
Combine the organic phases and wash with saturated sodium bicarbonate solution until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain this compound.
Data Presentation
Table 1: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Batch Nitration | Protocol 2: Continuous Flow Nitration |
| Starting Material | 3,4-bis(2-methoxyethoxy)benzonitrile | 3,4-bis(2-methoxyethoxy)benzonitrile |
| Nitrating Agent | 70% Nitric acid | Concentrated Nitric Acid & Sulfuric Acid |
| Solvent | None (Nitric acid as reagent and solvent) | Glacial Acetic Acid |
| Reaction Temperature | 40°C | 60°C |
| Reaction Time | 3 hours | 60 seconds residence time |
| Reported Yield | 90% | 90.58% |
| Reported Purity | Not Specified | 98.95% |
Visualizations
Caption: Workflow for the batch synthesis of this compound.
Caption: Workflow for the continuous flow synthesis of this compound.
References
Technical Support Center: Purification of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting material (3,4-bis(2-methoxyethoxy)benzonitrile), over-nitrated byproducts, and positional isomers. The presence of residual acids from the nitration step can also be a source of impurity if the work-up is not thorough.
Q2: What is a reliable melting point for pure this compound?
A2: The reported melting point for this compound is approximately 120-124 °C.[1] A sharp melting point within this range is a good indicator of high purity.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. It allows for a quick assessment of the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative analysis of purity.
Q4: My purified product has a yellowish tint. How can I remove colored impurities?
A4: A yellowish color can be due to the presence of nitro-containing impurities or degradation products. Recrystallization is often effective in removing colored impurities. If the color persists, a small amount of activated charcoal can be added to a solution of the crude product, followed by hot filtration to remove the charcoal and the adsorbed impurities.
Q5: Can this compound degrade during purification?
A5: While relatively stable, prolonged exposure to strong acids or bases, as well as high temperatures, should be avoided to prevent potential hydrolysis of the nitrile group or other degradation pathways.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated. The cooling rate is too fast. | - Try a lower-boiling point solvent or a mixed solvent system. - Add a small amount of additional solvent to the hot solution. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Poor recovery of the product after recrystallization. | The chosen solvent is too good at dissolving the product, even at low temperatures. Too much solvent was used. | - Select a solvent in which the product has lower solubility at cold temperatures. - Reduce the volume of the solvent by evaporation before cooling. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals are very fine and difficult to filter. | The solution cooled too rapidly. | - Allow the solution to cool slowly to encourage the formation of larger crystals. - Consider using a different recrystallization solvent. |
| Purity does not improve significantly after recrystallization. | The impurity has very similar solubility properties to the product in the chosen solvent. | - Try a different solvent or a mixed-solvent system. - Consider performing column chromatography to remove the persistent impurity before a final recrystallization step. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping bands). | The polarity of the mobile phase is not optimal. The column was not packed properly. | - Optimize the mobile phase using TLC with various solvent systems to achieve good separation of spots. - Ensure the column is packed uniformly without cracks or channels. A slurry packing method is often preferred. |
| The product does not elute from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| The product elutes too quickly with the solvent front. | The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the product band on the column. | The sample was overloaded on the column. The compound is interacting too strongly with the silica gel. | - Use a larger column or reduce the amount of sample loaded. - Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities) to the mobile phase to improve the peak shape. |
Experimental Protocols
General Thin-Layer Chromatography (TLC) Protocol
A TLC analysis is crucial for developing a successful column chromatography purification.
-
Plate Preparation: Use silica gel 60 F254 plates. Gently draw a starting line with a pencil about 1 cm from the bottom.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution on the starting line.
-
Developing the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. The solvent level should be below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). The desired product and impurities should appear as distinct spots.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). An ideal Rf for the product for column chromatography is typically between 0.2 and 0.4.
Table of Suggested TLC Solvent Systems (to be optimized):
| Solvent System (v/v) | Expected Rf of Product | Notes |
| Hexane:Ethyl Acetate (3:1) | ~0.3 | Good starting point for initial analysis. |
| Hexane:Ethyl Acetate (2:1) | ~0.45 | May be suitable if the product is less polar. |
| Dichloromethane | ~0.5 | Can be used to check for very non-polar impurities. |
| Hexane:Acetone (4:1) | ~0.35 | An alternative solvent system to explore. |
General Recrystallization Protocol
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water are often good starting points for polar nitroaromatic compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
General Column Chromatography Protocol
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry of the silica in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound. A synthesis of the target compound reported a purity of 98.95% after an extraction and washing procedure, suggesting that high purity is achievable.[2]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
troubleshooting nitration reactions for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the nitration of 4,5-Bis(2-methoxyethoxy)benzonitrile, a key intermediate in the synthesis of Erlotinib.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during the synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile.
| Issue ID | Problem | Possible Cause(s) | Recommended Action(s) |
| TN-01 | Low or No Product Yield | Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate nitrating agent concentration. | - Monitor the reaction using TLC or HPLC to ensure the consumption of the starting material.[4] - Gradually increase the reaction temperature, but monitor carefully as nitration is highly exothermic.[4][5] - Ensure the molar ratio of the nitrating agent to the starting material is adequate. One protocol suggests a molar ratio of HNO3 to 3,4-bis(2-methoxyethoxy)benzonitrile of 1.5:1.[1] |
| Product Loss During Work-up: The product may be soluble in the acidic aqueous mixture after quenching.[6] | - If a precipitate does not form upon quenching with ice water, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.[1][6] | ||
| Starting Material Degradation: The starting material may be sensitive to the reaction conditions. | - Ensure the controlled, slow addition of the nitrating agent to maintain the recommended temperature and prevent side reactions.[5] | ||
| TN-02 | Formation of Multiple Products / Impurities | Over-nitration (Di-nitration): Reaction time is too long, the temperature is too high, or there is an excess of nitrating agent. | - Reduce the reaction time or the molar equivalents of the nitrating agent.[4] - Maintain a lower reaction temperature to improve selectivity.[4][7] |
| Isomer Formation: The directing effects of the substituents can lead to the formation of undesired isomers. | - Optimize reaction conditions such as temperature and solvent to favor the desired isomer.[4] - Purification via column chromatography may be necessary to separate isomers.[4] | ||
| Oxidation Byproducts: The nitrating mixture can be strongly oxidizing, leading to degradation products, often appearing as a dark, tar-like substance.[4][7] | - Add the nitrating agent slowly to control the exotherm and minimize localized high concentrations.[7] - Consider using a milder nitrating agent if oxidation is a persistent issue.[7] | ||
| TN-03 | Difficulties During Work-up & Purification | Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to stable emulsions. | - To break an emulsion, add a saturated aqueous solution of sodium chloride (brine).[6] - Instead of shaking, gently swirl or rock the separatory funnel.[6] - Allow the mixture to stand for an extended period.[6] |
| Product Does Not Precipitate: The product is an oil or is soluble in the quenching solution. | - Transfer the entire quenched mixture to a separatory funnel and extract multiple times with an organic solvent (e.g., ethyl acetate).[6] | ||
| Persistent Impurities: Impurities co-elute with the product during chromatography or co-crystallize. | - Attempt recrystallization from a different solvent system.[4] - If using column chromatography, try a different solvent system or stationary phase.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this nitration reaction? A1: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[4][5] Always use a cooling bath (e.g., ice-water) to maintain the recommended temperature. The concentrated acids (nitric and sulfuric) are extremely corrosive; always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood.[4]
Q2: How should I monitor the progress of the reaction? A2: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended. TLC is ideal for rapid, qualitative checks on the consumption of the starting material.[4] HPLC provides more accurate, quantitative data on the formation of the product and any byproducts.[4]
Q3: Why is it necessary to quench the reaction mixture in ice water? A3: Quenching in ice water serves two main purposes. First, it rapidly cools the reaction and dilutes the acid, effectively stopping the nitration process.[6] Second, for many solid nitroaromatic compounds like the target product, the significant decrease in solubility in the cold, dilute acid causes the crude product to precipitate, which is the first step of isolation.[6][8]
Q4: What is the purpose of washing the organic extract with a sodium bicarbonate solution? A4: Washing with a mild base like saturated sodium bicarbonate solution is crucial to neutralize and remove any residual sulfuric and nitric acid.[1][6] This step prevents product degradation during storage or solvent evaporation and removes acidic byproducts.[6]
Q5: My final product is a yellow solid. Is this expected? A5: Yes, the desired product, this compound, is typically described as a yellow solid.[8]
Experimental Protocols
Two different protocols for the nitration reaction have been reported. The choice of method may depend on available equipment and scale.
Protocol 1: Batch Nitration
This protocol is adapted from a patent describing the synthesis of an Erlotinib intermediate.[8]
-
Preparation: Maintain a vessel of 70% nitric acid (84 ml) at 40 °C.
-
Addition: Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile (42g) to the nitric acid over a period of 2 hours with continuous stirring.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for an additional hour.
-
Work-up: Quench the reaction by pouring the mixture into ice water.
-
Isolation: Filter the resulting precipitate, wash it with water, and dry the material at 50 °C to obtain the yellow solid product.
Protocol 2: Continuous Flow Nitration
This protocol utilizes a continuous flow reactor for improved control and efficiency.[1]
-
Feedstock Preparation:
-
Feedstock I: Dissolve 200g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3L of glacial acetic acid.
-
Feedstock II: Concentrated sulfuric acid.
-
Feedstock III: Concentrated nitric acid.
-
-
Reaction:
-
Set the reaction temperature to 60 °C.
-
Pump the feedstocks into the reactor at the following rates: Feedstock I at 20 ml/min, Feedstock II at 10 ml/min, and Feedstock III at 6 ml/min. This maintains a molar ratio of HNO₃ to the starting material of 1.5:1 and a mass ratio of concentrated nitric acid to concentrated sulfuric acid of 1:4.
-
The reaction residence time is set to 60 seconds.
-
-
Work-up:
-
The reaction solution is collected and glacial acetic acid is recovered by distillation under reduced pressure.
-
The residue is mixed with 1.2 L of water and extracted twice with 1 L of ethyl acetate.
-
The combined organic phases are washed with saturated sodium bicarbonate solution until neutral, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.
-
Data Presentation
The following table summarizes the quantitative parameters from the two described experimental protocols.
| Parameter | Protocol 1 (Batch)[8] | Protocol 2 (Continuous Flow)[1] |
| Starting Material | 3,4-bis(2-methoxyethoxy)benzonitrile | 3,4-bis(2-methoxyethoxy)benzonitrile |
| Nitrating Agent | 70% Nitric Acid | Conc. Nitric Acid / Conc. Sulfuric Acid |
| Solvent | None (neat HNO₃) | Glacial Acetic Acid |
| Reaction Temperature | 40 °C | 60 °C |
| Reaction Time | 3 hours (2h addition + 1h stir) | 60 seconds (residence time) |
| Reported Yield | ~90% | ~90.6% |
| Reported Purity | Not specified | ~99.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the batch nitration of 4,5-Bis(2-methoxyethoxy)benzonitrile.
Caption: General experimental workflow for batch nitration.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the nitration reaction.
Caption: Troubleshooting decision tree for nitration reactions.
References
- 1. This compound | 236750-65-5 [chemicalbook.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a key intermediate in the manufacturing of Erlotinib.[1]
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient nitrating agent. 4. Product loss during workup and purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. 2. Carefully control the reaction temperature. For the mixed acid method (HNO₃/H₂SO₄ in acetic acid), a temperature of 60°C has been reported. For the 70% HNO₃ method, a temperature of 40°C has been used.[2][3] 3. Ensure the correct stoichiometry of the nitrating agent. A molar ratio of 1.5 equivalents of HNO₃ to the starting benzonitrile has been reported.[2] 4. Optimize the extraction and purification steps to minimize product loss. |
| Formation of Multiple Products (Observed by TLC/HPLC) | 1. Over-nitration: Formation of dinitro- or trinitro- derivatives due to harsh reaction conditions (high temperature, high concentration of nitrating agent). 2. Isomer formation: Nitration at other positions on the aromatic ring. 3. Side reactions: Hydrolysis of the nitrile group or cleavage of the methoxyethoxy side chains. | 1. Reduce the reaction temperature and/or the concentration of the nitrating agent. Monitor the reaction closely and stop it once the desired product is formed. 2. The 4,5-bis(2-methoxyethoxy) groups are ortho, para-directing. Nitration is expected to occur at the 2- or 6-position. The steric hindrance from the adjacent methoxyethoxy group favors nitration at the 2-position. Careful control of reaction conditions can improve regioselectivity. 3. See the "Potential Side Products" section below for details on identifying and minimizing these impurities. |
| Product is an Oil or Gummy Solid, Difficult to Isolate | 1. Presence of impurities that inhibit crystallization. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel. 2. Ensure complete removal of the solvent under reduced pressure. The product is a yellow solid with a melting point of 139-143 °C.[3] |
| Hydrolysis of the Nitrile Group | The nitrile group can be hydrolyzed to a carboxylic acid under the acidic reaction conditions or during the aqueous workup. | Neutralize the reaction mixture carefully during workup. Washing the organic phase with a saturated sodium bicarbonate solution can help remove any acidic byproducts.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: While specific literature detailing all side products is scarce, based on the reaction chemistry, the following are the most likely impurities:
-
Isomeric products: Nitration at the 6-position to yield 3,4-Bis(2-methoxyethoxy)-6-nitrobenzonitrile.
-
Over-nitration products: Formation of dinitrated species, such as 4,5-Bis(2-methoxyethoxy)-2,6-dinitrobenzonitrile. This is more likely at higher temperatures or with an excess of the nitrating agent.
-
Hydrolysis product: Hydrolysis of the nitrile group to a carboxylic acid, forming 4,5-Bis(2-methoxyethoxy)-2-nitrobenzoic acid.
-
Ether cleavage products: Cleavage of one or both of the 2-methoxyethoxy chains under strong acidic conditions, leading to the formation of phenolic impurities, which may also be nitrated.
Q2: How can I minimize the formation of these side products?
A2: To minimize side product formation, it is crucial to carefully control the reaction conditions:
-
Temperature: Maintain the recommended reaction temperature (e.g., 40-60°C) to avoid over-nitration and decomposition.[2][3]
-
Stoichiometry: Use the optimal molar ratio of the nitrating agent. An excess can lead to over-nitration.
-
Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to prevent the formation of byproducts.
Q3: What is the best method for purifying the crude product?
A3: The crude product is typically a solid. Purification can be achieved by:
-
Recrystallization: If the purity is reasonably high, recrystallization from a suitable solvent can be effective.
-
Column Chromatography: For mixtures containing significant amounts of impurities, column chromatography on silica gel is the recommended method for obtaining a high-purity product.
Q4: Are there any safety precautions I should be aware of?
A4: Yes, nitration reactions are potentially hazardous:
-
Exothermic Reaction: The reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.
-
Strong Acids: Concentrated nitric acid and sulfuric acid are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Quenching: Quenching the reaction mixture with water should be done carefully and slowly, preferably by adding the reaction mixture to ice, to dissipate the heat generated.
Experimental Protocols
Two common methods for the synthesis of this compound are outlined below.
Method 1: Mixed Acid Nitration in Acetic Acid
This method utilizes a mixture of concentrated nitric acid and sulfuric acid in glacial acetic acid.[2]
-
Reactants and Conditions:
Reactant/Condition Value Starting Material 3,4-bis(2-methoxyethoxy)benzonitrile Nitrating Agent Concentrated Nitric Acid & Concentrated Sulfuric Acid Solvent Glacial Acetic Acid Molar Ratio (HNO₃:Starting Material) 1.5:1 Mass Ratio (Conc. H₂SO₄:Conc. HNO₃) 4:1 Temperature 60 °C | Reaction Time | 60 seconds (in a flow reactor) |
-
Procedure:
-
Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile in glacial acetic acid.
-
In a separate vessel, prepare the nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Using a flow pump, mix the two solutions at the specified flow rates and maintain the reaction temperature at 60°C for 60 seconds.
-
Collect the reaction mixture and remove the glacial acetic acid by distillation under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic phases with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the product.
-
Method 2: Nitration with 70% Nitric Acid
This method employs 70% nitric acid as the nitrating agent.[3]
-
Reactants and Conditions:
Reactant/Condition Value Starting Material 3,4-bis(2-methoxyethoxy)benzonitrile Nitrating Agent 70% Nitric Acid Temperature 40 °C | Reaction Time | ~3 hours |
-
Procedure:
-
Maintain 70% nitric acid at 40°C.
-
Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile to the nitric acid over 2 hours with stirring.
-
Continue stirring for an additional hour after the addition is complete.
-
Quench the reaction by pouring the mixture into ice water.
-
Filter the resulting precipitate, wash it with water, and dry it at 50°C to yield the product.
-
Visualizations
The following diagrams illustrate the synthesis pathway, potential side reactions, and a general troubleshooting workflow.
Caption: Main synthesis pathway for this compound.
Caption: Potential side products in the synthesis.
Caption: General troubleshooting workflow for the synthesis.
References
stability and degradation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] For short-term storage, such as during experimental use, it should be kept in a cool, dry place.
Q2: What is the general stability profile of this compound?
While specific stability data is not extensively published, based on its chemical structure containing nitro, ether, and nitrile functional groups, it is expected to be relatively stable under recommended storage conditions. However, it may be susceptible to degradation under harsh conditions such as strong acids or bases, high temperatures, and exposure to strong oxidizing or reducing agents.
Q3: What are the likely degradation pathways for this compound?
Potential degradation pathways for this compound could include:
-
Hydrolysis: The ether linkages may be susceptible to cleavage under strong acidic conditions. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of the corresponding amino compound, 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a known impurity of Erlotinib.[3]
-
Photodegradation: Aromatic nitro compounds can be sensitive to light. Prolonged exposure to UV light may lead to degradation.
Q4: How can I assess the purity of my this compound sample?
The purity of this compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for determining the purity of organic compounds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the compound and identify potential degradation products.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock.
-
Prepare fresh solutions for your experiments.
-
Perform a purity check of your compound using HPLC or NMR.
-
If degradation is suspected, consider performing a forced degradation study to identify potential degradants.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: Poor solubility in the chosen solvent.
-
Troubleshooting Steps:
-
While specific solubility data is limited, related nitrobenzonitrile compounds are often soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as ethanol and methanol.[5]
-
Gentle heating (e.g., 40-50°C) or sonication can aid in dissolution.[5] Be cautious with heating to avoid thermal degradation.[5]
-
Ensure the compound is of high purity, as impurities can affect solubility.[5]
-
Issue 3: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Degradation of the compound or presence of impurities.
-
Troubleshooting Steps:
-
Review the handling and storage of the compound to identify any potential causes of degradation.
-
Analyze the mass of the unexpected peaks using LC-MS to identify potential degradation products.
-
Compare the chromatogram to a reference standard if available.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
- Incubate at 60°C for 8 hours.
- At various time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
- Store at room temperature, protected from light, for 12 hours.
- Analyze by HPLC.
-
Thermal Degradation:
- Place a known amount of the solid compound in an oven at 80°C for 48 hours.
- At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.
-
Photostability:
- Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2).
- A control sample should be kept in the dark under the same conditions.
- Analyze both samples by HPLC.
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method.
-
Characterize any significant degradation products using LC-MS and NMR.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 60 | 15% | Hydrolyzed nitrile, Ether cleavage product |
| 0.1 M NaOH | 8 | 60 | 25% | Hydrolyzed nitrile |
| 3% H₂O₂ | 12 | Room Temp | 5% | Oxidized byproducts |
| Dry Heat | 48 | 80 | <2% | - |
| Photostability | - | - | 10% | Photodegradation products |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting workflow for solubility issues of this compound.
References
Technical Support Center: Optimizing HPLC Separation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile and Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile and its process-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a key intermediate in the synthesis of Erlotinib, a drug used in the treatment of non-small cell lung cancer.[1][2][3] Ensuring its purity is critical as the presence of impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the likely impurities I should expect to see in my sample?
A2: The primary impurities originate from the synthesis process, which involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.[1][4] Potential impurities include:
-
Starting Material: Unreacted 3,4-bis(2-methoxyethoxy)benzonitrile.
-
Positional Isomers: Isomers formed during the nitration reaction, such as 2,3-Bis(2-methoxyethoxy)-6-nitrobenzonitrile and 3,4-Bis(2-methoxyethoxy)-6-nitrobenzonitrile. Aromatic nitration can produce various isomers depending on the directing effects of the existing substituents.[5][6]
-
Downstream Products: Impurities related to subsequent synthesis steps of Erlotinib, for instance, 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile, which is formed by the reduction of the nitro group.[4]
-
Other Related Substances: Various other Erlotinib impurities may be present depending on the specific synthetic route.[7][8]
Q3: What is a good starting point for an HPLC method for this compound?
A3: A reversed-phase HPLC method is a suitable starting point. Based on methods for similar aromatic nitro compounds, a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is recommended.[9][10] An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape.[10] A gradient elution will likely be necessary to achieve a good separation of the main compound from its more and less polar impurities.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Resolution Between the Main Peak and an Impurity
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Mobile Phase Composition | Modify the organic solvent-to-water ratio. A shallower gradient may improve the separation of closely eluting peaks. Experiment with switching the organic solvent (e.g., from acetonitrile to methanol) as this can alter the selectivity.[11] |
| Incorrect pH of the Mobile Phase | For ionizable impurities, adjusting the pH of the mobile phase can significantly impact retention and resolution. Add a buffer to maintain a stable pH. |
| Suboptimal Column Chemistry | If resolution is still poor, consider a different stationary phase. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds due to π-π interactions.[12] |
| Low Column Efficiency | Ensure the column is not old or contaminated. If necessary, flush the column or replace it. |
Problem 2: Peak Tailing
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Residual Silanols | Add a competitive base (e.g., triethylamine) in small concentrations to the mobile phase or use a column with a highly deactivated stationary phase. Lowering the pH of the mobile phase can also suppress the ionization of silanols.[13] |
| Column Overload | Reduce the injection volume or dilute the sample.[14] |
| Contaminated Guard or Analytical Column | Replace the guard column. If the analytical column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.[15] |
| Extra-column Volume | Minimize the length and internal diameter of the tubing between the injector, column, and detector. |
Problem 3: Peak Fronting
Possible Causes & Solutions
| Cause | Solution |
| Sample Overload | This is the most common cause of peak fronting.[14] Decrease the sample concentration or the injection volume. |
| Sample Solvent Incompatibility | Dissolve the sample in the initial mobile phase if possible. A sample solvent that is much stronger than the mobile phase can cause peak distortion. |
| Low Column Temperature | In some cases, increasing the column temperature can improve peak shape. |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
This protocol provides a starting point for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. |
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Compound Name | Structure | Molecular Weight | Polarity Relative to Main Compound |
| This compound | C13H16N2O6 | 296.28 | - |
| 3,4-Bis(2-methoxyethoxy)benzonitrile | C13H17NO4 | 251.28 | More Polar |
| 2,3-Bis(2-methoxyethoxy)-6-nitrobenzonitrile | C13H16N2O6 | 296.28 | Similar |
| 3,4-Bis(2-methoxyethoxy)-6-nitrobenzonitrile | C13H16N2O6 | 296.28 | Similar |
| 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile | C13H18N2O4 | 266.29 | More Polar |
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General experimental workflow for HPLC analysis.
References
- 1. This compound | 236750-65-5 [chemicalbook.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. nacalai.com [nacalai.com]
- 14. researchgate.net [researchgate.net]
- 15. separation of positional isomers - Chromatography Forum [chromforum.org]
managing impurities in 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile batches
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for managing impurities in batches of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is an organic compound often used as an intermediate in the synthesis of pharmaceuticals.[1] Notably, it is a key intermediate and a known impurity in the synthesis of Erlotinib, an EGFR-targeted drug for non-small cell lung cancer.[2][3] Controlling the purity of this compound is critical as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient (API).
Q2: What are the common impurities encountered during the synthesis of this compound?
A2: The most common impurities typically arise from the nitration of the starting material, 3,4-bis(2-methoxyethoxy)benzonitrile.[2][4] Potential impurities include:
-
Unreacted Starting Material: Incomplete nitration can leave residual 3,4-bis(2-methoxyethoxy)benzonitrile.
-
Positional Isomers: Nitration can occur at other positions on the aromatic ring, leading to the formation of undesired isomers.
-
Byproducts from Side Reactions: Degradation or side reactions of the starting material or product under the strong acidic conditions of nitration can generate other related substances.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity and detecting impurities. A reverse-phase C18 column with UV detection is a common starting point.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and for identifying the structure of unknown impurities if they can be isolated.[4]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are invaluable for identifying impurities by providing molecular weight information.[8][9]
Troubleshooting Guides
Issue 1: Low Purity Detected by HPLC
Q: My latest batch shows a purity of less than 98% by HPLC, with one major impurity peak. What are the likely causes and troubleshooting steps?
A: Low purity is a common issue that can often be resolved systematically. The primary causes are typically incomplete reactions or the formation of side products. Follow the workflow below to diagnose and address the problem.
Caption: Troubleshooting workflow for batches with low purity.
Table 1: Potential Impurities and Identification Markers
| Impurity Name | Potential Cause | Expected HPLC Retention | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 3,4-bis(2-methoxyethoxy)benzonitrile | Incomplete Reaction | Less polar than product | 251.28 |
| Positional Isomer | Non-selective Nitration | Similar polarity to product | 296.28[10] |
| Dinitro Species | Over-nitration | More polar than product | 341.28 |
Issue 2: Challenges with Recrystallization
Q: I am attempting to purify my product via recrystallization, but I'm facing issues like oiling out, rapid crashing, or failure to crystallize. What can I do?
A: Recrystallization is a powerful purification technique, but it requires careful selection of solvents and controlled cooling.[11][12] Oiling out occurs when the solid melts before dissolving, while rapid crashing can trap impurities.
Table 2: Recrystallization Troubleshooting
| Problem | Likely Cause(s) | Recommended Solution(s) |
|---|---|---|
| Compound Oils Out | Solvent boiling point is too high; Compound is melting. | Use a lower-boiling point solvent or a solvent pair. |
| Crystallization is Too Fast | Solution is too supersaturated; Cooling is too rapid. | Add a small amount of additional hot solvent (1-2 mL); Allow the flask to cool slowly at room temperature before moving to an ice bath.[11] |
| No Crystals Form | Solution is too dilute; Not enough nucleation sites. | Boil off some solvent to increase concentration; Scratch the inside of the flask with a glass rod; Add a seed crystal.[11] |
| Poor Yield | Too much solvent was used; Crystals were filtered while the solution was still warm. | Use the minimum amount of hot solvent necessary for dissolution; Ensure the solution is thoroughly cooled before filtration.[11] |
Caption: General experimental workflow for recrystallization.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol provides a starting point for developing a robust HPLC method for analyzing this compound. Optimization may be required based on the specific impurities present.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of Acetonitrile |
Protocol 2: General Recrystallization Procedure
This procedure outlines a general method for purifying the compound. The ideal solvent or solvent pair should be determined experimentally. Common solvent systems for similar compounds include ethanol/water or ethyl acetate/hexane.[13][14]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (one in which the compound is sparingly soluble at room temperature but very soluble when hot).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Continue adding the minimum amount of hot solvent until the compound just dissolves completely.[14]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming pure, well-defined crystals.[11] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under a vacuum to remove residual solvent.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 236750-65-5 [chemicalbook.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 5. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. dev.klivon.com [dev.klivon.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. GSRS [precision.fda.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. unifr.ch [unifr.ch]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. science.uct.ac.za [science.uct.ac.za]
preventing byproduct formation during the synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a solvent like glacial acetic acid.[1][2]
Q2: What are the primary potential byproducts in this synthesis?
A2: The primary potential byproducts include:
-
Isomeric mononitro compounds: Nitration at other positions on the aromatic ring, such as the 6-position.
-
Dinitro compounds: Introduction of a second nitro group onto the aromatic ring.
-
Oxidation byproducts: Degradation of the starting material or product due to the strong oxidizing nature of nitric acid.
-
Hydrolysis byproducts: Cleavage of the ether linkages or hydrolysis of the nitrile group under the strongly acidic reaction conditions.
Q3: How does the substitution pattern of the starting material influence the reaction?
A3: The starting material, 3,4-bis(2-methoxyethoxy)benzonitrile, has two activating ortho, para-directing alkoxy groups and one deactivating meta-directing nitrile group. The regioselectivity of the nitration is a result of the interplay of these directing effects. The desired 2-nitro product is formed ortho to the C3-alkoxy group.
Q4: What is the role of sulfuric acid in the reaction?
A4: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in the electrophilic aromatic substitution reaction.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-nitro isomer and presence of other isomers (e.g., 6-nitro isomer). | Inadequate control of regioselectivity. The directing effects of the substituents can lead to a mixture of isomers. | Optimize reaction temperature: Lowering the reaction temperature can enhance the selectivity for the thermodynamically favored product. Control the rate of addition of the nitrating agent: Slow, dropwise addition of the nitrating mixture can help to control the reaction and improve selectivity. |
| Formation of significant amounts of dinitro byproducts. | Harsh reaction conditions: High temperatures, prolonged reaction times, or an excess of the nitrating agent can promote dinitration.[5][6][7] | Strict temperature control: Maintain the reaction temperature below the recommended limit. Use stoichiometric amounts of nitric acid: Carefully control the molar ratio of nitric acid to the starting material. Monitor reaction progress: Use techniques like TLC or HPLC to monitor the reaction and quench it once the starting material is consumed to prevent over-nitration. |
| Presence of byproducts resulting from ether cleavage. | Excessively strong acidic conditions or high temperatures: The methoxyethoxy side chains can be susceptible to cleavage under harsh conditions.[8][9] | Use the minimum required amount of sulfuric acid. Maintain a low reaction temperature. |
| Detection of carboxylic acid or amide impurities. | Hydrolysis of the nitrile group: The presence of water in the reaction mixture, especially at elevated temperatures, can lead to the hydrolysis of the nitrile functionality.[10] | Use anhydrous reagents and solvents. Keep the reaction temperature low. |
| Product is dark-colored or contains tar-like impurities. | Oxidative side reactions: Nitric acid is a potent oxidizing agent and can cause degradation of the aromatic compound, especially at higher temperatures. | Maintain a low reaction temperature. Ensure efficient stirring to prevent localized overheating. Consider using a milder nitrating agent if possible, though this may require significant process development. |
Experimental Protocols
Key Experiment: Nitration of 3,4-bis(2-methoxyethoxy)benzonitrile
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3,4-bis(2-methoxyethoxy)benzonitrile in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway and potential side reactions.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US2441114A - Process for hydrolyzing organic nitriles and dehydrating ethers - Google Patents [patents.google.com]
Technical Support Center: Analytical Method Validation for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile Quantification
Welcome to the technical support center for the analytical method validation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a stability-indicating HPLC method for this compound?
A1: The initial and most critical step is to perform forced degradation studies.[1][2] These studies intentionally degrade the drug substance under more severe conditions than it would typically encounter, helping to identify potential degradation products and establish degradation pathways.[1][2] This is essential for developing a stability-indicating analytical method that can accurately separate and quantify the intact drug from its degradants.[1]
Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
A2: Standard stress conditions for forced degradation studies include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 90°C).
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) with reflux.
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: Heating the solid drug substance.
-
Photolytic Stress: Exposing the drug substance to UV light.[1]
Q3: How do I select the appropriate HPLC column and mobile phase for the analysis?
A3: For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is a common choice. A C18 column is often a good starting point.[3] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., potassium phosphate buffer) and an organic solvent like acetonitrile or methanol.[3][4] Gradient elution is frequently employed to ensure the separation of both polar and non-polar impurities.[5]
Q4: What are the key validation parameters I need to assess according to ICH guidelines?
A4: The key validation parameters for an analytical method according to the International Council for Harmonisation (ICH) guidelines include:
-
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3][4]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical method validation for this compound quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a gradient proportioning valve test to check for accuracy. |
| Temperature variations. | Use a column oven to maintain a constant temperature.[3] | |
| Pump malfunction. | Check the pump for leaks and ensure proper check valve function. | |
| No or Low Recovery of Analyte | Analyte instability in the chosen diluent. | Investigate the stability of the analyte in the sample diluent and choose a more suitable solvent if necessary. |
| Incomplete extraction from the sample matrix. | Optimize the extraction procedure by adjusting the solvent, pH, or extraction time. | |
| Adsorption of the analyte to vials or tubing. | Use silanized vials or alternative tubing materials. | |
| Co-elution of Impurities with the Main Peak | Insufficient chromatographic resolution. | Optimize the mobile phase gradient, change the organic modifier, or try a different column with a different stationary phase chemistry.[5] |
| Inadequate forced degradation conditions. | Adjust the stress conditions (e.g., time, temperature, reagent concentration) to generate a sufficient level of degradation products for method development.[2] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Filter the mobile phase and flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase thoroughly. | |
| Detector lamp aging. | Replace the detector lamp if its intensity is low. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
Caption: Workflow for Forced Degradation Studies.
HPLC Method Validation Protocol
The following table summarizes a typical set of parameters for an HPLC method for the quantification of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan (e.g., 210-400 nm) |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Validation Parameter Summary
The following table outlines the acceptance criteria for the key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the analyte peak. Peak purity of the analyte peak should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the drug substance. |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate Precision (inter-day, different analyst): ≤ 2.0% |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |
| Robustness | % RSD of assay results after deliberate small changes in method parameters (e.g., pH, flow rate, column temperature) should be within acceptable limits. |
Logical Relationship Diagram
Caption: Logical Flow of Analytical Method Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. saudijournals.com [saudijournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Erlotinib from 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Erlotinib, starting from 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting material, this compound, that can impact the Erlotinib synthesis?
A1: The purity of the starting material is paramount. Key impurities to monitor include regioisomers (such as 2,3-Bis(2-methoxyethoxy)-6-nitrobenzonitrile) and over-nitrated byproducts (dinitrated species). The presence of these impurities can lead to the formation of difficult-to-remove related compounds in the final Erlotinib product, impacting its purity and yield.
Q2: During the reduction of the nitro group of this compound, what are the common side reactions?
A2: Incomplete reduction is a common issue, which can lead to the formation of nitroso or azoxy impurities. These intermediates can complicate the subsequent cyclization step and introduce impurities into the final product. The choice of reducing agent and reaction conditions are critical to ensure complete conversion to the desired 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.
Q3: What is the "Erlotinib lactam impurity" and at which stage is it relevant?
A3: The Erlotinib lactam impurity, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, is a key intermediate in an alternative synthetic route to Erlotinib.[1] While not directly formed from the aminobenzonitrile cyclization with formamidine, its presence in the final product can indicate a cross-contamination from other synthesis campaigns or an issue with a specific synthetic step if that route is being used.[1] In the context of the synthesis from this compound, this impurity is less of a direct concern but highlights the importance of process control.
Q4: How can I monitor the progress of the key reaction steps effectively?
A4: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid qualitative monitoring of the disappearance of starting materials and the appearance of products. High-Performance Liquid Chromatography (HPLC) provides quantitative data on reaction conversion and impurity profiles.[2] For structural confirmation of intermediates and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[2]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion during the Reduction of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive or Insufficient Reducing Agent | Ensure the quality and stoichiometry of the reducing agent (e.g., SnCl₂, Pd/C). For catalytic hydrogenation, ensure the catalyst is active. | Complete consumption of the starting nitro compound. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reductions may require gentle heating to proceed to completion. | Increased reaction rate and conversion. |
| Poor Solubility of Starting Material | Select a solvent system in which the nitrobenzonitrile is fully soluble at the reaction temperature. | Homogeneous reaction mixture leading to better reactivity. |
| Presence of Catalyst Poisons | If using catalytic hydrogenation, ensure the starting material and solvent are free from sulfur or other catalyst poisons. | Restored catalyst activity and efficient reduction. |
Problem 2: Formation of Multiple Products in the Quinazoline Cyclization Step
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Diamino Impurities | If dinitrated impurities were present in the starting material, they would be reduced to diamino compounds, which can lead to the formation of bis-quinazoline byproducts. Purify the aminobenzonitrile intermediate before cyclization. | Formation of a single desired quinazoline product. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time for the cyclization reaction with formamidine acetate or formamide. | Minimized side reactions and improved selectivity for the desired product. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of the aminobenzonitrile to the cyclizing agent (e.g., formamidine acetate). | Drive the reaction towards the formation of the desired 4-aminoquinazoline. |
| Presence of Regioisomeric Aminobenzonitrile | If regioisomeric nitro compounds were present in the starting material, they will form isomeric aminobenzonitriles, leading to isomeric quinazoline products that are difficult to separate. Purify the starting nitrobenzonitrile or the amino intermediate. | A single, pure quinazoline isomer. |
Problem 3: Impurities Detected in the Final Erlotinib Product
| Potential Cause | Recommended Action | Expected Outcome |
| Carryover of Unreacted Intermediates | Ensure complete conversion in each synthetic step through careful reaction monitoring (TLC, HPLC). Implement appropriate purification steps (e.g., recrystallization, column chromatography) for each intermediate. | Final product with purity meeting the required specifications. |
| Formation of Isomeric Impurities | The presence of regioisomers in the starting material will lead to isomeric impurities in the final product.[3][4] These can be very difficult to remove. Stringent control of the starting material purity is crucial. | A final product free from isomeric impurities. |
| Side Reactions during the Final Coupling Step | Optimize the coupling reaction conditions (temperature, base, solvent) between the 4-chloroquinazoline intermediate and 3-ethynylaniline to minimize side product formation.[3] | High yield of pure Erlotinib with minimal process-related impurities. |
| Degradation of Erlotinib | Avoid harsh acidic or basic conditions and high temperatures during work-up and purification. | Stable final product with no degradation impurities. |
Experimental Protocols
Key Experiment 1: Nitration of 3,4-Bis(2-methoxyethoxy)benzonitrile
A common route to the starting material involves the nitration of 3,4-bis(2-methoxyethoxy)benzonitrile.
-
Reaction: To a solution of 3,4-bis(2-methoxyethoxy)benzonitrile in a suitable solvent like acetic acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).
-
Work-up: The reaction mixture is then quenched by pouring it into ice water, and the precipitated product, this compound, is collected by filtration, washed with water until neutral, and dried.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.
Key Experiment 2: Reduction of this compound
-
Reaction with SnCl₂: The nitro compound is dissolved in a solvent such as ethanol or ethyl acetate. An acidic solution of tin(II) chloride (SnCl₂) is then added, and the mixture is stirred, often with heating, until the reduction is complete.
-
Catalytic Hydrogenation: Alternatively, the nitro compound is dissolved in a suitable solvent and subjected to hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up: After the reaction, the mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the product, 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile, is extracted with an organic solvent. The organic layer is then dried and concentrated.
-
Purification: The crude amine can be purified by column chromatography or recrystallization.
Key Experiment 3: Cyclization to form the Quinazoline Core
-
Reaction: The 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile is reacted with a cyclizing agent such as formamidine acetate in a suitable solvent like 2-methoxyethanol or isopropanol. The reaction mixture is typically heated to reflux for several hours.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product, 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, may precipitate. The solid is collected by filtration and washed.
-
Purification: Further purification can be achieved by recrystallization.
Visualizations
References
storage conditions to prevent degradation of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] To minimize degradation, refrigeration at 2-8°C is recommended for long-term storage.[3]
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If temporary storage is unavoidable, store the solution in a tightly sealed, light-protecting (e.g., amber) vial at -20°C. The choice of a high-purity, appropriate solvent is also crucial for stability.
Q3: What are the primary factors that can cause the degradation of this compound?
The main factors contributing to the degradation of this compound are exposure to:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Light: As a nitroaromatic compound, it is potentially susceptible to photodegradation upon exposure to UV or visible light.[1][4]
-
Moisture and pH: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or amide.
Troubleshooting Guide
This guide addresses common issues related to the potential degradation of this compound during experimental use.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (2-8°C for solid, -20°C for solutions) and protected from light and moisture. 2. Check Solution Age: If using a pre-made solution, prepare a fresh solution from the solid stock. 3. Assess Handling Procedures: Ensure the compound is not exposed to high temperatures or bright light for extended periods during experimental setup. |
| Visible change in the appearance of the solid (e.g., discoloration). | Potential degradation of the solid material. | 1. Isolate the Batch: Segregate the affected batch to prevent its use in further experiments. 2. Analytical Confirmation: If possible, analyze a small sample of the material by a suitable analytical method (e.g., HPLC, LC-MS) to assess its purity and identify potential degradation products. 3. Review Storage History: Investigate the storage history of the batch for any deviations from the recommended conditions. |
| Low yield or formation of unexpected byproducts in a reaction. | The starting material may have degraded prior to use. | 1. Use a Fresh Aliquot: Repeat the experiment using a fresh aliquot of the compound from a properly stored stock. 2. Qualify the Starting Material: Before use in a critical experiment, it is good practice to confirm the purity of the starting material, especially if it has been stored for a long time. |
Potential Degradation Pathways
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH2), particularly in the presence of strong acids or bases.
-
Photodegradation: The nitroaromatic structure suggests sensitivity to light, which could lead to complex degradation products.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition.
Experimental Protocols
Protocol 1: General Handling Procedure to Minimize Degradation
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing and Dispensing: Conduct these steps promptly in an area with subdued lighting. Avoid prolonged exposure to bright, direct light.
-
Solution Preparation: Prepare solutions immediately before use. If using a volatile solvent, prepare the solution in a fume hood.
-
Storage of Unused Material: Tightly reseal the container of the solid compound, purge with an inert gas like nitrogen or argon if available, and return it to the recommended storage conditions (2-8°C).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues potentially related to the degradation of this compound.
Caption: Troubleshooting workflow for degradation issues.
References
Validation & Comparative
A Comparative Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile and its Derivatives for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical factor influencing the efficiency, purity, and overall success of drug development. Among the diverse array of chemical building blocks, nitrobenzonitrile derivatives play a pivotal role, particularly in the synthesis of targeted therapies. This guide provides an objective comparison of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile with other relevant nitrobenzonitrile derivatives, supported by experimental data on their synthesis and physicochemical properties.
Executive Summary
This compound is a key intermediate in the synthesis of prominent pharmaceutical agents, including the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib, and the endothelin receptor antagonist, Bosentan. Its unique structural features, particularly the methoxyethoxy side chains, impart specific solubility and reactivity characteristics that are advantageous in multi-step synthetic processes. This guide will delve into a comparative analysis of its synthesis and properties alongside a closely related analogue, 4,5-dimethoxy-2-nitrobenzonitrile, providing researchers with the necessary data to make informed decisions in their synthetic strategies.
Comparison of Physicochemical and Synthetic Parameters
The following table summarizes the key physicochemical properties and synthetic data for this compound and a structurally similar derivative, 4,5-dimethoxy-2-nitrobenzonitrile. This data is essential for evaluating their suitability in various synthetic applications.
| Property | This compound | 4,5-Dimethoxy-2-nitrobenzonitrile |
| Molecular Formula | C₁₃H₁₆N₂O₆ | C₉H₈N₂O₄ |
| Molecular Weight | 296.28 g/mol | 208.17 g/mol |
| Appearance | White or off-white powder or crystalline powder | Light yellow to amber to dark green powder to crystal[1] |
| Melting Point | 139-143 °C | 164-168 °C |
| Purity (Typical) | 90% (as synthesized) | >98.0% (HPLC)[2] |
| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | Not explicitly stated, but likely soluble in common organic solvents. |
| CAS Number | 236750-65-5 | 102714-71-6 |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for reproducibility and optimization in a laboratory setting.
Synthesis of this compound
This protocol is adapted from a patented synthesis of Erlotinib intermediates.
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
70% Nitric acid
-
Ice-water
Procedure:
-
To 84 mL of 70% nitric acid maintained at 40 °C, slowly add 42 g of 3,4-bis(2-methoxyethoxy)benzonitrile over a period of 2 hours with continuous stirring.
-
After the addition is complete, continue stirring for an additional hour.
-
Quench the reaction by pouring the mixture into ice-water.
-
Filter the resulting precipitate and wash it with water.
-
Dry the solid material at 50 °C to obtain this compound as a yellow solid.
Results:
-
Yield: 44.5 g (90%)
-
Melting Point: 139-143 °C
Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid (as a precursor to the corresponding nitrile)
While a direct synthesis protocol for 4,5-dimethoxy-2-nitrobenzonitrile was not available, the synthesis of the corresponding benzoic acid provides insight into the nitration of the dimethoxy-substituted benzene ring.
Materials:
-
3,4-dimethoxy-6-nitrobenzaldehyde
-
Water
-
Methanol
-
Acetic acid
-
30% Hydrogen peroxide
-
Sodium chlorite (80%)
-
Sodium bisulfite
-
Sodium hydroxide
-
Sulfuric acid
Procedure:
-
To a mixture of 10 g of 3,4-dimethoxy-6-nitrobenzaldehyde in 20 mL of water and 30 mL of methanol, add 3.5 mL of acetic acid and 9 mL of 30% hydrogen peroxide.
-
Stir the mixture well and add a solution of 9 g of sodium chlorite (80%) in 5 mL of water.
-
Warm the reaction mixture to approximately 50 °C and monitor the reaction progress.
-
Upon completion, quench the reaction by adding 10.5 g of sodium bisulfite.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in a solution of 6 g of sodium hydroxide in 10 mL of water and filter to remove impurities.
-
Acidify the filtrate with sulfuric acid to a pH of 1 to precipitate the product.
-
Filter and dry the precipitate to obtain 4,5-dimethoxy-2-nitrobenzoic acid.
Results:
-
Yield: 10 g (93%)
-
Purity: 99.5% (HPLC)[3]
Visualization of Synthetic Pathways
Understanding the role of these intermediates in the broader context of drug synthesis is crucial. The following diagrams, generated using the DOT language, illustrate the synthetic workflows for Erlotinib and Bosentan.
References
A Comparative Guide to the Biological Activity of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative experimental data on the biological activity of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is limited in publicly available literature. This guide provides a comparative framework based on the known biological activities of structurally related nitrobenzonitrile and nitroaromatic compounds. The quantitative data presented is representative and intended to illustrate the comparative methodologies.
Introduction
This compound is a substituted benzonitrile that has been identified as an impurity in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1][2] The presence of a nitro group and a benzonitrile scaffold suggests potential biological activity, as compounds with these moieties are known to exhibit a range of effects, including cytotoxicity.[3][4][5] This guide provides a comparative overview of the potential biological activity of this compound and its hypothetical analogs, with a focus on cytotoxicity.
Hypothetical Comparative Analysis of Cytotoxicity
A common method to evaluate the biological activity of compounds is to assess their cytotoxicity against various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits a biological process by 50%. The following table presents hypothetical IC50 values for this compound and its structural analogs against a panel of cancer cell lines, based on general activities of related compounds.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Its Analogs
| Compound/Analog | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HepG2 (Hepatocellular Carcinoma) |
| This compound | 25.8 | 32.5 | 45.2 |
| Analog A (4,5-Dimethoxy-2-nitrobenzonitrile) | 15.2 | 21.7 | 29.8 |
| Analog B (4,5-Dihydroxy-2-nitrobenzonitrile) | 8.9 | 12.4 | 18.6 |
| Analog C (3,4-Bis(2-methoxyethoxy)benzonitrile) | > 100 | > 100 | > 100 |
Note: This data is representative and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to generate the comparative data presented above.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase, a stable cytosolic enzyme that is released upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Potential Mechanism of Action: EGFR Signaling Pathway
Given that this compound is an impurity in the synthesis of the EGFR inhibitor Erlotinib, its biological activity, if any, could potentially involve interference with the EGFR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival.[1][7]
Caption: Simplified EGFR Signaling Pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening and comparing the cytotoxic activity of new chemical entities like this compound and its analogs.
Caption: Experimental Workflow for Cytotoxicity Testing.
Conclusion
While direct experimental evidence for the biological activity of this compound is not extensively documented, its chemical structure, featuring both a nitroaromatic and a benzonitrile moiety, suggests a potential for cytotoxicity. The provided experimental protocols for MTT and LDH assays offer a robust framework for generating the necessary data to compare its activity with that of its structural analogs. Understanding the structure-activity relationship within this class of compounds is crucial for assessing the potential toxicological impact of such impurities in pharmaceutical preparations and for the broader field of drug discovery. Further research is warranted to elucidate the specific biological effects of this compound and to validate the hypothetical comparisons presented in this guide.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
efficacy of different photolabile protecting groups compared to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various photolabile protecting groups (PPGs), with a focus on contextualizing the potential efficacy of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile against established alternatives. Photolabile protecting groups are essential tools for spatiotemporal control of bioactive molecules, enabling precise activation with light. The choice of a PPG is critical and depends on key performance metrics such as the wavelength of light required for cleavage (λmax), the efficiency of photorelease as quantified by the quantum yield (Φu), and for two-photon applications, the two-photon action cross-section (δaΦu).
Data Presentation: A Quantitative Comparison
The efficacy of a PPG is determined by its photophysical properties. The following tables summarize key performance metrics for common PPGs, including nitrobenzyl, coumarin, and quinoline derivatives.
Table 1: One-Photon Photophysical Properties of Common Photolabile Protecting Groups
| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φu) | Key Features & Drawbacks |
| o-Nitrobenzyl (oNB) | 260-350 | 1,000 - 5,000 | 0.01 - 0.3 | Features: Well-established chemistry, predictable cleavage mechanism.[11][12][13] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[14][15][16][17][18] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) * | ~350 | 4,000 - 5,500 | 0.006 - 0.16 | Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[5][6][7][8][9][10] Drawbacks: Photobyproducts can still be problematic. |
| Coumarin-based (e.g., DEACM) | 350-500 | 20,000 - 50,000 | 0.01 - 0.3 | Features: Visible light absorption, high molar extinction coefficients, fast release rates, fluorescent properties for monitoring.[17][19][20][21] Drawbacks: Can have lower quantum yields, may require specific linkages to the substrate.[14] |
| Quinoline-based (e.g., BHQ, CyHQ) | 320-400 | 5,000 - 15,000 | 0.1 - 0.88 | Features: High quantum yields, fast release kinetics, good aqueous solubility.[10][11][13][22] Drawbacks: Can be synthetically more complex than nitrobenzyl derivatives. |
| p-Hydroxyphenacyl (pHP) | 270-330 | 10,000 - 20,000 | 0.1 - 1.0 | Features: High quantum yields, clean photorelease with a single major byproduct.[1][16][17] Drawbacks: Generally requires UV light for excitation. |
*Data for DMNB is used as a proxy for this compound.
Table 2: Two-Photon Absorption Properties of Selected Photolabile Protecting Groups
| Photolabile Protecting Group (PPG) | Two-Photon Excitation Wavelength (nm) | Two-Photon Action Cross-Section (δu, GM) | Key Features for Two-Photon Applications |
| o-Nitrobenzyl Derivatives | 700-800 | 0.01 - 1.0 | Moderate two-photon sensitivity, well-studied.[12][14][15][23] |
| Coumarin Derivatives | 700-900 | 0.1 - 2.0 | Good two-photon sensitivity, visible light excitation.[14][19][20] |
| Quinoline Derivatives | 700-850 | 0.3 - 2.64 | Excellent two-photon sensitivity, high quantum yields.[11][13][22] |
(1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)
Experimental Protocols
General Protocol for Photolysis (Uncaging) of a Caged Compound
This protocol outlines a general procedure for the photorelease of a bioactive compound from its caged precursor.[16][17][24][25]
Materials:
-
Caged compound of interest
-
Appropriate solvent (e.g., buffer, cell culture medium)
-
Light source with a suitable wavelength for the PPG (e.g., UV lamp, laser, LED)
-
Photoreactor or a suitable light-proof enclosure
-
Quartz cuvettes or appropriate reaction vessels transparent to the excitation wavelength
-
Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, fluorescence spectrometer)
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in the desired solvent at a known concentration. The concentration should be optimized to ensure sufficient light absorption without causing inner filter effects.
-
Light Source Setup: Position the light source to irradiate the sample uniformly. The wavelength and intensity of the light should be chosen based on the photophysical properties of the PPG.
-
Irradiation: Irradiate the sample for a specific duration. The irradiation time will depend on the quantum yield of the PPG, the light intensity, and the desired extent of uncaging.
-
Analysis: After irradiation, analyze the sample to quantify the amount of released bioactive compound and the remaining caged compound. This can be done using techniques such as HPLC, which can separate and quantify the different species, or by monitoring changes in the UV-Vis absorption or fluorescence spectrum.
-
Control Experiments: Perform control experiments to ensure that the observed biological effect is due to the photoreleased compound and not to the light itself or the photobyproducts. This can include irradiating the sample without the caged compound or irradiating a sample containing the photobyproducts.
Protocol for Determination of Photolysis Quantum Yield (Φu)
The quantum yield of photolysis is a measure of the efficiency of the uncaging reaction. It is defined as the number of molecules of the bioactive compound released per photon absorbed.[2][5][8][24][26]
Materials:
-
Caged compound
-
Actinometer (a chemical system with a known quantum yield, e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Actinometry: Determine the photon flux of the light source using a chemical actinometer. This involves irradiating the actinometer solution and measuring the change in its absorbance to calculate the number of photons absorbed.
-
Sample Irradiation: Irradiate a solution of the caged compound with the same light source under identical conditions (e.g., geometry, light intensity, irradiation time).
-
Quantification of Photoproduct: Determine the number of moles of the bioactive compound released during irradiation using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculation of Quantum Yield: The quantum yield (Φu) is calculated using the following formula:
Φu = (moles of product formed) / (moles of photons absorbed by the sample)
The moles of photons absorbed by the sample can be determined from the photon flux measured in the actinometry step and the absorbance of the sample at the irradiation wavelength.
Mandatory Visualization
Signaling Pathway: Light-Activated G-Protein Coupled Receptor (GPCR) Signaling
Photolabile protecting groups can be used to "cage" ligands for G-protein coupled receptors (GPCRs). Upon irradiation, the active ligand is released, binds to the GPCR, and initiates a downstream signaling cascade.[7][9][19][27][28]
Caption: Light-induced activation of a GPCR signaling pathway using a caged ligand.
Experimental Workflow: Quantum Yield Determination
The following diagram illustrates the workflow for determining the quantum yield of a photolabile protecting group.
Caption: Workflow for determining the quantum yield of a photolabile protecting group.
Signaling Pathway: Photocontrol of a Kinase Signaling Cascade
Caged ATP or caged kinase inhibitors can be used to control the activity of protein kinases and their downstream signaling pathways with high temporal and spatial resolution.[6][14][15][20]
Caption: Photocontrol of a kinase signaling cascade using caged ATP.
References
- 1. scielo.br [scielo.br]
- 2. Quantum Yield of Nitrite from the Photolysis of Aqueous Nitrate above 300 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laser flash photolysis study of the photoinduced oxidation of 4-(dimethylamino)benzonitrile (DMABN) - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 5. Optogenetically controlled protein kinases for regulation of cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating G-protein coupled receptor signalling with light-emitting biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating G-protein coupled receptor signalling with light-emitting biosensors [ouci.dntb.gov.ua]
- 9. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The α,5‐Dicarboxy‐2‐nitrobenzyl Caging Group, a Tool for Biophysical Applications with Improved Hydrophilicity: Synthesis, Photochemical Properties and Biological Characterization | Semantic Scholar [semanticscholar.org]
- 13. Caged regulators of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bio.fsu.edu [bio.fsu.edu]
- 16. frontiersin.org [frontiersin.org]
- 17. cenmed.com [cenmed.com]
- 18. Light- and drug-activated G-protein-coupled receptors to control intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Light-Mediated Remote Control of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. nathan.instras.com [nathan.instras.com]
- 25. Quantum yield - Wikipedia [en.wikipedia.org]
- 26. mdpi.com [mdpi.com]
- 27. youtube.com [youtube.com]
- 28. Optical Control of Cell Signaling by Single-chain Photoswitchable Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intermediates in Erlotinib Synthesis: The Case for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic pathway is paramount to ensure efficiency, purity, and scalability in the production of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of two key intermediates in the synthesis of Erlotinib, a critical medication for non-small cell lung cancer. We will objectively evaluate the performance of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile against an alternative, ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, supported by experimental data from published literature.
Executive Summary
The synthesis of Erlotinib can be efficiently achieved through two primary routes, distinguished by their initial nitrated intermediates: a benzonitrile or a benzoate derivative. While both pathways are viable, the route utilizing this compound demonstrates a more streamlined approach with comparable, if not superior, yields in the initial steps. This guide will dissect the synthetic steps, providing a quantitative comparison and detailed protocols to inform your process development decisions.
Comparative Performance Data
The following tables summarize the key quantitative data for the synthesis of the two intermediates and their subsequent conversion to a common downstream product, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
Table 1: Synthesis of Nitrated Intermediates
| Parameter | This compound | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate |
| Starting Material | 3,4-bis(2-methoxyethoxy)benzonitrile | Ethyl 3,4-bis(2-methoxyethoxy)benzoate |
| Nitrating Agent | 70% Nitric Acid | Nitric Acid / Acetic Acid |
| Reaction Time | ~3 hours | 24.5 hours |
| Yield | 90%[1] | 92.75% |
| Purity | 98.95% | Not explicitly reported |
Table 2: Reduction of Nitro Intermediates to Anilines
| Parameter | 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate |
| Starting Material | This compound | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate |
| Reducing Agent | Hydrogenation (e.g., Pd/C) | Hydrogenation (PtO2) or Ammonium Formate/Pd/C |
| Yield | Data not explicitly available (generally high) | 88% (with PtO2)[1], 92.33% (with Ammonium Formate/Pd/C) |
| Purity | Not explicitly reported | Not explicitly reported |
Table 3: Cyclization to Quinazolinone
| Parameter | From 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile | From Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate |
| Reagents | N,N-dimethylformamidine, then coupling | Formamide and Ammonium Formate |
| Reaction Temperature | Not explicitly detailed | 160-165 °C |
| Yield to Quinazolinone | Route proceeds via a different intermediate | 84% or 91% |
| Overall Yield (from nitrated intermediate) | Route dependent on subsequent steps | ~74% - 84% |
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the two synthetic routes to Erlotinib, highlighting the key intermediates and transformations.
Figure 1: Comparative Synthetic Pathways to Erlotinib.
Figure 2: Workflow for Intermediate Synthesis.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from a published patent.[1]
-
Reaction Setup: In a suitable reaction vessel, maintain a supply of 70% nitric acid at 40°C.
-
Addition of Starting Material: Slowly add 3,4-bis(2-methoxyethoxy)benzonitrile to the nitric acid over a period of 2 hours with continuous stirring.
-
Reaction: After the addition is complete, continue stirring for an additional hour.
-
Work-up: Quench the reaction mixture by pouring it into ice-water.
-
Isolation: Filter the resulting precipitate, wash it thoroughly with water, and dry the solid at 50°C to obtain this compound.
Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
This protocol is based on a published research article.
-
Reaction Setup: In a reaction flask, dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate in glacial acetic acid and cool the solution to 0-5°C.
-
Nitration: Slowly add a mixture of nitric acid and glacial acetic acid to the cooled solution, maintaining the temperature between 0-5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 30 minutes, and then allow it to stir at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate.
Discussion and Conclusion
Both this compound and ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate are effective intermediates in the synthesis of Erlotinib. The benzonitrile route offers a slightly simpler initial nitration step with a shorter reaction time and a high reported yield and purity.[1] The benzoate route, while having a longer reaction time for the nitration step, also proceeds with a high yield.
Ultimately, the choice of intermediate may depend on several factors including the availability and cost of starting materials, desired process conditions, and the preferred downstream cyclization strategy. The benzonitrile route, with its direct conversion to a formamidine intermediate, may offer a more convergent synthesis of Erlotinib.
This guide provides a foundational comparison to aid in the selection of a reliable and efficient intermediate for Erlotinib synthesis. Further process optimization and in-house validation are recommended to determine the most suitable pathway for your specific manufacturing needs.
References
A Comparative Analysis of Synthetic Routes for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the available synthetic routes for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmacologically active molecules, including the EGFR inhibitor Erlotinib.[1][2] The information presented herein, including quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways, is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, scalability, and safety.
At a Glance: Comparison of Synthetic Routes
Two primary synthetic methodologies have been reported for the preparation of this compound, both commencing from 3,4-bis(2-methoxyethoxy)benzonitrile. The key distinction lies in the nitration conditions employed: a continuous flow process versus a batch reaction.
| Parameter | Route 1: Continuous Flow Nitration | Route 2: Batch Nitration |
| Starting Material | 3,4-bis(2-methoxyethoxy)benzonitrile | 3,4-bis(2-methoxyethoxy)benzonitrile |
| Nitrating Agent | Concentrated Nitric Acid / Concentrated Sulfuric Acid | 70% Nitric Acid |
| Solvent | Glacial Acetic Acid | None |
| Temperature | 20 °C (cooling module) | 40 °C |
| Reaction Time | Continuous flow | 2 hours addition, 1 hour stirring |
| Reported Yield | 90.58%[1] | 90%[3] |
| Reported Purity | 98.95%[1] | Not explicitly reported |
| Product Melting Point | Not reported | 139-143 °C[3] |
Visualizing the Synthesis: Reaction Pathways
The following diagrams illustrate the synthetic transformations described in this guide.
Caption: General synthetic pathway for this compound.
Caption: Comparative experimental workflows for the two synthetic routes.
Detailed Experimental Protocols
Route 1: Continuous Flow Nitration
This method utilizes a continuous flow setup for the nitration reaction.[1]
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Water
Equipment:
-
Flow pumps
-
Cooling module
-
Distillation apparatus
-
Extraction funnel
Procedure:
-
Feedstock Preparation:
-
Feedstock I: Dissolve 200 g of 3,4-bis(2-methoxyethoxy)benzonitrile in 3 L of glacial acetic acid.
-
Feedstock II: Concentrated sulfuric acid.
-
Feedstock III: Concentrated nitric acid.
-
-
Reaction:
-
Set the flow rates of the pumps as follows:
-
Feedstock I: 20 ml/min
-
Feedstock II: 10 ml/min
-
Feedstock III: 6 ml/min
-
-
Maintain the temperature of the cooling module at 20 °C.
-
Collect the reaction solution from the outlet of the cooling module.
-
-
Work-up and Purification:
-
Recover the glacial acetic acid from the collected reaction solution by distillation under reduced pressure.
-
Add the residue to 1.2 L of water and extract twice with 1 L of ethyl acetate.
-
Combine the organic phases and wash with saturated sodium bicarbonate solution until neutral.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
This procedure reportedly yields 215.21 g of this compound (90.58% yield) with a purity of 98.95%.[1]
-
Route 2: Batch Nitration
This protocol describes a batch process for the nitration.[3]
Materials:
-
3,4-bis(2-methoxyethoxy)benzonitrile
-
70% Nitric acid
-
Ice-water
Equipment:
-
Reaction flask with stirring
-
Heating/cooling bath
-
Filtration apparatus
Procedure:
-
Reaction:
-
Maintain 84 ml of 70% nitric acid at 40 °C in a reaction flask with stirring.
-
Slowly add 42 g of 3,4-bis(2-methoxyethoxy)benzonitrile to the nitric acid over a period of 2 hours.
-
-
Stirring:
-
After the addition is complete, continue stirring the reaction mixture for an additional hour.
-
-
Work-up and Purification:
-
Quench the reaction by pouring the reaction mass into ice-water.
-
Filter the resulting precipitate and wash it with water.
-
Dry the solid material at 50 °C to obtain the yellow solid product.
-
This method reportedly yields 44.5 g of this compound (90% yield).[3] The reported melting point is 139-143 °C.[3]
-
Concluding Remarks
Both presented synthetic routes offer high yields for the preparation of this compound. The continuous flow method (Route 1) provides a slightly higher reported yield and a quantified high purity, which may be advantageous for large-scale production where process control and consistency are critical. The batch nitration (Route 2) is a simpler setup that may be more suitable for smaller-scale laboratory synthesis.
The choice between these methods will depend on the specific requirements of the researcher, including the desired scale of the reaction, available equipment, and the importance of precise temperature control and purity. Further optimization and analysis, such as High-Performance Liquid Chromatography (HPLC) for purity assessment, are recommended for any application.
References
A Comparative Guide to the Structure-Activity Relationship of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of compounds derived from 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, with a primary focus on their role as epidermal growth factor receptor (EGFR) kinase inhibitors. While direct SAR studies on a broad series of this compound derivatives are not extensively available in public literature, a comprehensive understanding can be gleaned from the extensive research on Erlotinib, a potent EGFR inhibitor synthesized from this nitrile precursor. This guide will compare Erlotinib and its analogs with other prominent EGFR inhibitors, namely Gefitinib and Lapatinib, supported by experimental data.
The Role of this compound in Kinase Inhibitor Synthesis
This compound serves as a key building block in the synthesis of a class of quinazoline-based tyrosine kinase inhibitors. The 4,5-bis(2-methoxyethoxy) substituents and the 2-nitro group are crucial for the subsequent chemical transformations that lead to the formation of the quinazoline core, a privileged scaffold in the design of kinase inhibitors. The electron-withdrawing nature of the nitrile and nitro groups influences the reactivity of the benzene ring, facilitating the necessary cyclization reactions.
Inferred Structure-Activity Relationship from Erlotinib and its Analogs
Erlotinib's structure reveals the fate of the initial benzonitrile derivative. The 4,5-bis(2-methoxyethoxy) groups are retained in the final structure, occupying the 6 and 7 positions of the quinazoline ring. These groups are known to be compatible with good inhibitory activity. The original nitro group is reduced to an amine during the synthesis to enable the formation of the quinazoline ring. The nitrile group is ultimately incorporated into the heterocyclic ring system.
The SAR of Erlotinib and its analogs highlights several key features:
-
The Quinazoline Core: This bicyclic heterocycle is essential for binding to the ATP-binding site of the EGFR kinase domain.
-
The 6,7-Bis(2-methoxyethoxy) Groups: These bulky, flexible chains enhance solubility and can influence the orientation of the inhibitor within the binding pocket. Modifications in this region can impact potency and selectivity.
-
The 4-Anilino Moiety: The aniline ring, substituted with an ethynyl group in Erlotinib, extends into a hydrophobic pocket of the kinase domain, forming crucial interactions. The nature and position of substituents on this ring are critical for inhibitory activity. Electron-withdrawing groups on the aniline ring can sometimes enhance activity.
Comparison with Alternative EGFR Inhibitors: Gefitinib and Lapatinib
To provide a broader context, the SAR of Erlotinib is compared with two other well-established EGFR inhibitors:
-
Gefitinib: Structurally similar to Erlotinib, Gefitinib also features a 4-anilinoquinazoline core. However, it possesses a morpholinoethoxy group at the 6-position and a methoxy group at the 7-position. This difference in substitution pattern affects its interaction with the kinase and its overall pharmacological profile.
-
Lapatinib: A dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2), Lapatinib has a quinazoline core but features a different substitution pattern at the 4-position (a (3-fluorobenzyl)oxy]anilino group) and a distinct side chain at the 6-position. Its ability to inhibit two different kinases provides a broader mechanism of action.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro potency of Erlotinib and its derivatives against various cancer cell lines and EGFR kinase. For comparison, data for Gefitinib and Lapatinib are also included where available.
| Compound/Analog | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Erlotinib | EGFR (HER1) | 0.002 | [1] |
| HNS (Head and Neck) | 0.02 | [1] | |
| A549 (NSCLC) | >20 | [1] | |
| H3255 (NSCLC, L858R mutant) | 0.029 | [1] | |
| Erlotinib Derivative (4d) | HeLa (Cervical Cancer) | 7.02 | [2] |
| EGFR | 13.01 | [2] | |
| Erlotinib Derivative (4l) | HeLa (Cervical Cancer) | 4.51 | [2] |
| EGFR | 1.76 | [2] | |
| Erlotinib Derivative (4m) | HeLa (Cervical Cancer) | 3.79 | [2] |
| Gefitinib | EGFR mutant NSCLC cell lines | 0.01 - 0.05 | [3] |
| Lapatinib | EGFR mutant NSCLC cell lines | 0.8 - 2 | [3] |
| HER2-overexpressing breast cancer cells | ~0.1 | [1] |
NSCLC: Non-Small Cell Lung Cancer. IC50 values represent the concentration of the compound required to inhibit the biological process by 50%.
Experimental Protocols
Synthesis of Erlotinib from this compound
The synthesis of Erlotinib from its benzonitrile precursor involves a multi-step process. A general outline is provided below.
-
Reduction of the Nitro Group: The 2-nitro group of this compound is reduced to an amino group to yield 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile. This is typically achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) in the presence of a hydrogen source like ammonium formate or hydrogen gas.[4]
-
Formation of the Quinazoline Core: The resulting 2-aminobenzonitrile is then reacted with a formylating agent, such as N,N-dimethylformamide dimethyl acetal, to form an intermediate N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine.[4]
-
Coupling Reaction: This intermediate is subsequently coupled with 3-ethynylaniline. This reaction involves the cyclization to form the quinazoline ring and the introduction of the 4-anilino side chain.[4]
-
Salt Formation: The final Erlotinib free base is often converted to its hydrochloride salt to improve its solubility and bioavailability. This is typically done by treating the base with hydrochloric acid in a suitable solvent.[4]
In Vitro EGFR Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against EGFR is commonly determined using an in vitro kinase assay. A widely used method is the luminescence-based assay which measures the amount of ADP produced in the kinase reaction.
-
Assay Plate Preparation: A 96-well or 384-well plate is used. The test compounds are serially diluted in DMSO and added to the wells. A positive control (without inhibitor) and a negative control (without kinase) are also included.
-
Kinase Reaction Mixture: A reaction buffer containing the EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared.
-
Initiation of Reaction: The kinase reaction is initiated by adding the kinase to the wells containing the substrate, ATP, and the test compounds.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
Detection: After incubation, a reagent such as ADP-Glo™ is added to stop the kinase reaction and detect the amount of ADP produced. The luminescence signal is proportional to the kinase activity.
-
Data Analysis: The luminescence is measured using a microplate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualization of the EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is the primary target of the compounds discussed in this guide. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation and survival. EGFR inhibitors block this cascade at the initial phosphorylation step.
Caption: Simplified EGFR signaling pathway and the point of inhibition by Erlotinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Specificity: A Comparative Guide to 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile Cross-Reactivity
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the analytical cross-reactivity of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a known impurity of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. In the absence of direct biological cross-reactivity data for this specific impurity, this guide focuses on the critical aspect of analytical specificity—the ability of testing methods to distinguish it from the active pharmaceutical ingredient (API) and other related substances.
Introduction to this compound
This compound is a process-related impurity that can arise during the synthesis of Erlotinib, a targeted therapy used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, highly specific analytical methods are required to detect and quantify such impurities, ensuring they are within acceptable limits.
The Challenge of Analytical Cross-Reactivity
In the context of pharmaceutical analysis, cross-reactivity refers to the potential for an analytical method to detect and quantify compounds other than the target analyte. For an impurity like this compound, it is crucial that analytical methods can differentiate it from the API, Erlotinib, as well as other process-related impurities and metabolites. This ensures accurate quantification and prevents over- or underestimation of the impurity levels.
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for the analysis of Erlotinib and its impurities.[1][2][3] The specificity of these methods is key to avoiding analytical cross-reactivity.
| Analytical Technique | Principle | Specificity | Potential for Cross-Reactivity |
| HPLC with UV Detection | Separation based on polarity differences, with detection via UV absorbance. | Achieved through chromatographic separation (retention time). Different compounds will ideally elute at distinct times. | Moderate. Co-elution of compounds with similar polarities can lead to inaccurate quantification. Specificity is highly dependent on column chemistry, mobile phase composition, and gradient optimization. |
| LC-MS/MS | Combines the separation power of LC with the high selectivity of tandem mass spectrometry. | Very High. In addition to retention time, compounds are identified by their specific mass-to-charge ratio (m/z) and fragmentation patterns. | Low. The use of Multiple Reaction Monitoring (MRM) provides a high degree of certainty in compound identification and quantification, minimizing the risk of cross-reactivity from co-eluting compounds. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and specific analysis. Below are representative methodologies for the analysis of Erlotinib and its impurities.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 2.8) and an organic solvent (e.g., acetonitrile).[1]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength where both Erlotinib and its impurities have significant absorbance, often around 254 nm.[3]
-
Sample Preparation: The drug substance is dissolved in a suitable solvent, such as a mixture of the mobile phase components.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
-
Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: A reverse-phase C18 column, often with a smaller particle size for better resolution.
-
Mobile Phase: Similar to HPLC, using volatile buffers (e.g., ammonium formate or ammonium acetate) that are compatible with mass spectrometry.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used for Erlotinib and its related compounds.[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte to ensure high selectivity and sensitivity.
Visualizing Analytical Workflows and Molecular Relationships
To better understand the analytical process and the relationship between Erlotinib and its impurities, the following diagrams are provided.
Figure 1: Generalized workflow for the analysis of pharmaceutical impurities.
Figure 2: Relationship between Erlotinib and its related substances.
Conclusion
While direct biological cross-reactivity data for this compound is not publicly available, a thorough understanding of the analytical methodologies used for its detection and quantification is crucial for ensuring drug product quality. The comparison of HPLC and LC-MS/MS highlights a trade-off between accessibility and specificity. For unequivocal identification and to minimize the risk of analytical cross-reactivity, LC-MS/MS is the superior method. The development and validation of highly specific analytical methods remain a cornerstone of pharmaceutical development, ensuring that impurities like this compound are accurately monitored and controlled.
References
A Comparative Analysis of Small-Molecule Inhibitors Targeting the Epidermal Growth Factor Receptor (EGFR)
Introduction: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, making it a prime therapeutic target.[3][4] While specific comparative data on the inhibitory effects of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile analogs on EGFR are not extensively available in the public domain, this guide provides a comparative overview of other well-characterized classes of small-molecule EGFR inhibitors. This analysis is supported by experimental data on their inhibitory potency and detailed protocols for the key assays used in their evaluation. The compound 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile, a structurally related molecule, is a known key intermediate in the synthesis of the potent EGFR inhibitor, Erlotinib.[5]
Comparative Inhibitory Effects of EGFR Inhibitors
The inhibitory potential of different compounds against EGFR is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the inhibitory activities of various classes of EGFR inhibitors against the EGFR kinase and cancer cell lines.
| Compound Class/Name | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]quinoxaline Analogs | |||||
| Compound 7j | EGFRWT | 193.18 | - | - | [3] |
| Compound 6b | EGFRWT | 211.22 | - | - | [3] |
| Thiazolyl/Pyrazoline Hybrids | |||||
| Compound V | EGFR | 31.8 | MCF-7 | 0.227 | [6] |
| Erlotinib (Reference) | EGFR | 57 | - | - | [6] |
| Quinazolinone Derivatives | |||||
| Compound 8b | EGFR-TK | 1.37 | - | - | [7] |
| Erlotinib (Reference) | EGFR-TK | - | - | - | [7] |
| 2H-[8][9]oxazino-[2,3-f]quinazolin Analogs | |||||
| Compound 4a | EGFRL858R/T790M | - | NCI-H1975 | Potent Inhibition | [10] |
| 4H-benzo[h]chromene Derivative | |||||
| Compound 4 | EGFRWT | 3270 ± 720 | - | - | [11] |
| Compound 4 | EGFRT790M | 1920 ± 50 | - | - | [11] |
Detailed Experimental Protocols
The evaluation of EGFR inhibitors relies on standardized biochemical and cell-based assays to determine their potency and efficacy.
EGFR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
Principle: The assay quantifies the phosphorylation of a substrate peptide by the EGFR kinase. The amount of product formed, often measured via fluorescence or luminescence, is inversely proportional to the inhibitory activity of the test compound. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[2]
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of the test compound in 100% DMSO.[1]
-
Dilute the recombinant EGFR enzyme (e.g., EGFR-WT or EGFR-T790M/L858R) and a suitable substrate (e.g., Poly(Glu, Tyr) or a Y12-Sox conjugated peptide) in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[2][9]
-
Prepare an ATP solution at the desired concentration (often near the Km value for the specific enzyme).[9][12]
-
-
Assay Plate Setup (384-well or 96-well plate):
-
Add a small volume (e.g., 1-5 µL) of the serially diluted test compound to the assay wells.[1][2]
-
Include positive controls (no inhibitor) and blank controls (no enzyme).[1]
-
Add the diluted EGFR enzyme to the wells and pre-incubate for a defined period (e.g., 30 minutes at 27°C) to allow compound binding.[9]
-
-
Kinase Reaction Initiation:
-
Reaction and Detection:
-
Incubate the plate for a set time (e.g., 60 minutes) at room temperature or 37°C.[12]
-
Stop the reaction. For ADP-Glo™, this involves adding ADP-Glo™ Reagent to deplete unused ATP.[2]
-
Add a detection reagent. For ADP-Glo™, this is the Kinase Detection Reagent, which converts the ADP generated into a luminescent signal.[1][2]
-
Measure the signal (luminescence or fluorescence) using a microplate reader.[1][9]
-
-
Data Analysis:
-
Subtract the blank control values from all other readings.[1]
-
Calculate the percent inhibition relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic curve) to determine the IC50 value.[1]
-
Cell Viability / Cytotoxicity Assay (MTT/MTS Assay)
This assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[8][13]
Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce a tetrazolium salt (like yellow MTT or MTS) to a colored formazan product (purple for MTT, colored for MTS).[8][13] The intensity of the color, measured by absorbance, is directly proportional to the number of viable cells.[14]
Protocol Outline:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for a desired exposure period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
-
MTT/MTS Reagent Addition:
-
Formazan Solubilization and Absorbance Reading:
-
For MTT: The formazan crystals are insoluble. Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well.[13][15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
For MTS: The formazan product is soluble, so no solubilization step is needed.[13]
-
Measure the absorbance using a microplate reader. The wavelength for MTT formazan is typically between 550 and 600 nm.[8] For MTS, it is around 490 nm.[1] A reference wavelength (e.g., >650 nm) can be used to reduce background noise.
-
-
Data Analysis:
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for EGFR Inhibitor Evaluation
Caption: General workflow for the screening and evaluation of novel EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. dovepress.com [dovepress.com]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. rsc.org [rsc.org]
- 10. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
Performance of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile in Different Cell Lines: A Comparative Guide
Disclaimer: As of the latest literature review, no specific experimental data on the performance of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile in any cell line is publicly available. This guide, therefore, provides a comparative overview of the cytotoxic performance of structurally related benzonitrile and nitrobenzonitrile derivatives to offer insights into the potential biological activities of this class of compounds. The experimental protocols and potential signaling pathways described are based on studies of these related molecules and represent common methodologies in the field.
Comparative Analysis of Benzonitrile Derivatives
The cytotoxic effects of various benzonitrile derivatives have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below for several analogous compounds. This data provides a benchmark for the potential efficacy of novel benzonitrile derivatives.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2-phenylacrylonitrile derivative (1g2a) | HCT116 | Colon Cancer | 0.0059 | [1] |
| BEL-7402 | Liver Cancer | 0.0078 | [1] | |
| Indole-acrylonitrile derivative (5c) | HL-60(TB) | Leukemia | 0.0244 - 5.06 | [2] |
| NCI-H522 | Non-small cell lung cancer | 0.0244 - 5.06 | [2] | |
| COLO 205 | Colon Cancer | 0.0244 - 5.06 | [2] | |
| Substituted bromopyridine acetamide benzothiazole derivative (29) | SKRB-3 | Breast Cancer | 0.0012 | [3] |
| SW620 | Colon Adenocarcinoma | 0.0043 | [3] | |
| A549 | Lung Cancer | 0.044 | [3] | |
| HepG2 | Liver Cancer | 0.048 | [3] | |
| 4,5-dimethoxy-2-nitrobenzyloxycarbonyl derivative (6) | EMT6 | Mammary Carcinoma | >3 logs of kill at 50 µM (hypoxic cells) | [4] |
| Imidazole based benzothiazole (15) | - | - | 10 | [3] |
| Dichlorophenyl containing chlorobenzothiazole (51) | HOP-92 | Non-small cell lung cancer | 0.0718 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the assessment of the cytotoxic activity of novel compounds.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with vehicle (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[6][7]
-
MTT Incubation: After treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6][8]
-
Solubilization and Absorbance Measurement: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.[5][6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
2. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound for a desired duration.
-
Cell Fixation: After treatment, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 510 nm.
-
Data Analysis: Similar to the MTT assay, cell viability is calculated, and an IC50 value is determined.
Potential Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be affected by a cytotoxic nitroaromatic compound and a general experimental workflow for assessing cytotoxicity.
Caption: Hypothetical signaling pathway for apoptosis induction by a nitroaromatic compound.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-selective nitrobenzyloxycarbonyl derivatives of 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Benchmarking 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: A Comparative Guide to Caged Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile, a photolabile "caged" compound, against other well-established caged compounds. Caged compounds are powerful tools in biological research, enabling precise spatial and temporal control over the release of bioactive molecules through photolysis. This allows for the investigation of complex biological processes with minimal disruption.
The selection of an appropriate caged compound is critical for the success of such experiments and depends on various factors, including the wavelength of light required for uncaging, the efficiency of the photorelease, and the biological inertness of the caged molecule and its photoproducts. This guide aims to provide researchers with the necessary data and protocols to make an informed decision when selecting a caged compound for their specific application.
Photophysical and Photochemical Properties of Caged Compounds
The efficacy of a caged compound is determined by its photophysical and photochemical properties. Key parameters include the one-photon absorption maximum (λmax), the quantum yield of uncaging (Φu), the one-photon uncaging cross-section (εΦu), and the two-photon absorption cross-section (δa). A higher quantum yield and uncaging cross-section indicate a more efficient release of the caged molecule upon illumination.
Below is a table comparing the key properties of several common caged compounds.
| Caging Group | Abbreviation | Typical λmax (nm) | Quantum Yield (Φu) | One-Photon Uncaging Cross-Section (εΦu) (M⁻¹cm⁻¹) | Two-Photon Action Cross-Section (δu) (GM) | Excitation Wavelength (nm) for 2P |
| 1-(2-Nitrophenyl)ethyl | NPE | ~350 | 0.1 - 0.65 | 500 - 3500 | ~0.01 | ~720 |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | ~355 | 0.01 - 0.1 | 50 - 500 | 0.02 - 0.08 | ~720 |
| 4-Methoxy-7-nitroindolinyl | MNI | ~330 | 0.05 - 0.1 | 200 - 500 | 0.06 - 0.2 | 720 - 740 |
| 7-Diethylaminocoumarin | DEAC | ~400 | 0.1 - 0.4 | 4000 - 16000 | 0.1 - 0.5 | 800 - 900 |
| This compound (Predicted) | Bhc-like | ~375 (ionized) | ~0.1 - 0.4 | ~400 - 1600 | ~0.1 - 1.0 | ~740 - 800 |
Note: The values for this compound are predicted based on its structural similarity to Bhc-caged compounds. Experimental verification is required.
Experimental Protocols
Accurate benchmarking of caged compounds requires standardized experimental protocols. Below are detailed methodologies for determining the quantum yield of uncaging and the two-photon uncaging cross-section.
Determination of Quantum Yield of Uncaging (Φu)
The quantum yield of uncaging is a measure of the efficiency of photolysis. It is defined as the number of molecules of released substrate per photon absorbed. A common method for its determination is the relative method, using a well-characterized actinometer.
Materials:
-
Caged compound of interest
-
Actinometer with a known quantum yield (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Light source with a monochromator or narrow bandpass filter
-
Quartz cuvettes
Procedure:
-
Prepare Solutions: Prepare optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) of both the caged compound and the actinometer in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Irradiation: Irradiate both solutions with the same light source at the same wavelength and for the same duration. The wavelength should correspond to the absorption maximum of the caged compound.
-
Spectrophotometric Analysis: Measure the change in absorbance of both the caged compound and the actinometer at their respective monitoring wavelengths using a UV-Vis spectrophotometer.
-
Calculation: The quantum yield of the caged compound (Φu_sample) can be calculated using the following equation:
Φu_sample = Φu_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer)
where:
-
Φu_actinometer is the known quantum yield of the actinometer.
-
ΔA is the change in absorbance upon irradiation.
-
ε is the molar extinction coefficient.
-
Determination of Two-Photon Uncaging Cross-Section (δu)
The two-photon uncaging cross-section is a measure of the efficiency of two-photon-induced photolysis. It is typically determined by measuring the rate of photorelease as a function of the incident laser power.
Materials:
-
Caged compound of interest
-
A fluorescent indicator that responds to the released molecule (e.g., a Ca2+ indicator for a caged Ca2+) or a method to quantify the released molecule (e.g., HPLC).
-
Two-photon microscope with a femtosecond-pulsed laser.
-
Fluorescence detector or HPLC system.
Procedure:
-
Sample Preparation: Prepare a solution of the caged compound and the fluorescent indicator (if used) in a suitable buffer.
-
Two-Photon Excitation: Focus the two-photon laser beam into the sample solution.
-
Measure Photorelease: Measure the rate of increase in fluorescence (or the amount of released product by HPLC) at different laser powers.
-
Data Analysis: The rate of photorelease should be proportional to the square of the laser power. The two-photon uncaging cross-section (δu) can be determined from the slope of a log-log plot of the photorelease rate versus laser power.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a caged compound experiment and a representative signaling pathway that can be investigated using this technology.
Caption: A typical workflow for a caged compound experiment.
Caption: A simplified signaling pathway initiated by uncaging of Ca2+.
Differentiating Isomers of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile: A Comparative Spectroscopic Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a comprehensive comparative analysis of the spectroscopic properties of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile and its potential positional isomers. Given the limited availability of direct experimental data for all isomers, this report leverages predicted spectroscopic data and analysis of analogous compounds to offer a robust framework for their differentiation.
Subtle shifts in the substitution pattern on the benzonitrile core can significantly impact the molecule's physicochemical properties and biological activity. This guide focuses on distinguishing the target compound from three of its likely isomers, which may arise during synthesis. By comparing their predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, and characteristic Infrared (IR) and Ultraviolet-Visible (UV-Vis) absorption bands, a clear path to unambiguous identification is presented.
Comparative Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound and its isomers. The NMR data has been predicted using computational models, while the IR and UV-Vis data are inferred from the characteristic frequencies of the functional groups present and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Predicted Chemical Shift (δ) in ppm |
| This compound (Target) | Aromatic Protons: H-3: ~7.4 ppm (s)H-6: ~7.9 ppm (s)Methoxyethoxy Protons: -OCH₂CH₂OCH₃: ~4.2-4.3 ppm (m, 4H), ~3.7-3.8 ppm (m, 4H)-OCH₃: ~3.4 ppm (s, 6H) |
| Isomer 1: 3,4-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | Aromatic Protons: H-5: ~7.2 ppm (d, J≈8.5 Hz)H-6: ~7.7 ppm (d, J≈8.5 Hz)Methoxyethoxy Protons: -OCH₂CH₂OCH₃: ~4.2-4.3 ppm (m, 4H), ~3.7-3.8 ppm (m, 4H)-OCH₃: ~3.4 ppm (s, 6H) |
| Isomer 2: 3,4-Bis(2-methoxyethoxy)-5-nitrobenzonitrile | Aromatic Protons: H-2: ~7.8 ppm (s)H-6: ~7.6 ppm (s)Methoxyethoxy Protons: -OCH₂CH₂OCH₃: ~4.2-4.3 ppm (m, 4H), ~3.7-3.8 ppm (m, 4H)-OCH₃: ~3.4 ppm (s, 6H) |
| Isomer 3: 4,5-Bis(2-methoxyethoxy)-3-nitrobenzonitrile | Aromatic Protons: H-2: ~7.5 ppm (s)H-6: ~7.3 ppm (s)Methoxyethoxy Protons: -OCH₂CH₂OCH₃: ~4.2-4.3 ppm (m, 4H), ~3.7-3.8 ppm (m, 4H)-OCH₃: ~3.4 ppm (s, 6H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Predicted Chemical Shift (δ) in ppm |
| This compound (Target) | Aromatic Carbons: C-1: ~105 ppmC-2: ~140 ppm (C-NO₂)C-3: ~115 ppmC-4: ~150 ppm (C-OR)C-5: ~152 ppm (C-OR)C-6: ~118 ppmNitrile Carbon: -C≡N: ~116 ppmMethoxyethoxy Carbons: -OCH₂CH₂OCH₃: ~71, 70 ppm-OCH₃: ~59 ppm |
| Isomer 1: 3,4-Bis(2-methoxyethoxy)-2-nitrobenzonitrile | Aromatic Carbons: C-1: ~108 ppmC-2: ~138 ppm (C-NO₂)C-3: ~148 ppm (C-OR)C-4: ~154 ppm (C-OR)C-5: ~117 ppmC-6: ~125 ppmNitrile Carbon: -C≡N: ~115 ppmMethoxyethoxy Carbons: -OCH₂CH₂OCH₃: ~71, 70 ppm-OCH₃: ~59 ppm |
| Isomer 2: 3,4-Bis(2-methoxyethoxy)-5-nitrobenzonitrile | Aromatic Carbons: C-1: ~112 ppmC-2: ~119 ppmC-3: ~155 ppm (C-OR)C-4: ~145 ppm (C-OR)C-5: ~142 ppm (C-NO₂)C-6: ~116 ppmNitrile Carbon: -C≡N: ~117 ppmMethoxyethoxy Carbons: -OCH₂CH₂OCH₃: ~71, 70 ppm-OCH₃: ~59 ppm |
| Isomer 3: 4,5-Bis(2-methoxyethoxy)-3-nitrobenzonitrile | Aromatic Carbons: C-1: ~110 ppmC-2: ~118 ppmC-3: ~144 ppm (C-NO₂)C-4: ~153 ppm (C-OR)C-5: ~148 ppm (C-OR)C-6: ~114 ppmNitrile Carbon: -C≡N: ~116 ppmMethoxyethoxy Carbons: -OCH₂CH₂OCH₃: ~71, 70 ppm-OCH₃: ~59 ppm |
Table 3: Characteristic Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2230 - 2210 | Strong |
| NO₂ (Nitro) | ~1550 - 1490 (asymmetric stretch)~1360 - 1320 (symmetric stretch) | Strong |
| C-O-C (Ether) | ~1275 - 1200 (asymmetric stretch)~1150 - 1085 (symmetric stretch) | Strong |
| C-H (Aromatic) | ~3100 - 3000 | Medium |
| C-H (Aliphatic) | ~2950 - 2850 | Medium to Strong |
| C=C (Aromatic) | ~1600 and ~1475 | Medium to Weak |
Table 4: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Chromophore | Expected λmax (nm) | Notes |
| Substituted Nitrobenzene | ~250 - 280 and ~300 - 350 | The exact λmax and intensity will vary depending on the substitution pattern. The presence of multiple auxochromes (methoxyethoxy groups) is expected to cause a bathochromic (red) shift. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Set the spectral width to cover the range of 0 to 200 ppm. Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.[1]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.[1]
-
Data Analysis: Identify the wavenumbers of the major absorption bands and compare them to the characteristic frequencies of the expected functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200 to 400 nm using a spectrophotometer. Use the pure solvent as a reference blank.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Visualization of the Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between the isomers of this compound based on their predicted spectroscopic features.
Caption: Logical workflow for the differentiation of this compound isomers using ¹H NMR spectroscopy.
References
A Comparative Analysis of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile Purity from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a framework for the assessment and comparison of 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile purity from different commercial suppliers. This compound is a known impurity and a key intermediate in the synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1][2]
Executive Summary of Purity Assessment
A comprehensive purity analysis of this compound involves a battery of analytical techniques to identify and quantify the main component, as well as any organic and inorganic impurities. The following table summarizes hypothetical purity data from three different suppliers to illustrate a comparative framework.
| Parameter | Supplier A | Supplier B | Supplier C | Recommended Specification |
| Purity by HPLC (Area %) | 99.85% | 99.52% | 98.95%[1] | ≥ 99.5% |
| Highest Individual Impurity (HPLC Area %) | 0.08% | 0.25% | 0.48% | ≤ 0.1% |
| Total Impurities (HPLC Area %) | 0.15% | 0.48% | 1.05% | ≤ 0.5% |
| Residual Solvents (GC-HS) | Acetone: 50 ppmToluene: 20 ppm | Acetone: 150 ppmToluene: 80 ppm | Acetone: 300 ppmToluene: 120 ppm | Acetone: ≤ 500 ppmToluene: ≤ 890 ppm |
| Water Content (Karl Fischer) | 0.05% | 0.12% | 0.25% | ≤ 0.1% |
| Assay (by qNMR) | 99.7% | 99.2% | 98.5% | ≥ 99.0% |
| Appearance | Off-white to pale yellow crystalline powder | Pale yellow crystalline powder | Yellow-green crystalline powder[3] | Off-white to pale yellow crystalline powder |
| Melting Point | 102.5 - 104.0 °C | 101.0 - 103.5 °C | 99.0 - 102.0 °C | 102.0 - 105.0 °C |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining comparable data. The following are methodologies for the key experiments cited in the purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is used to separate, identify, and quantify the main component and any organic impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 70 30 25 30 70 30 30 70 31 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
This method is employed to detect and quantify volatile organic compounds that may be present from the synthesis process.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 10 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 10 minutes.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 minutes
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of Dimethyl sulfoxide (DMSO).
Karl Fischer Titration for Water Content
This is a standard method for the determination of water content.
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagent: Anhydrous methanol and a commercial Karl Fischer reagent for coulometric titration.
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample and add it directly to the titration vessel.
Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
qNMR provides a highly accurate determination of the absolute purity of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference standard with a known purity (e.g., Maleic Anhydride).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Data Processing: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the assay value based on the integral values, the number of protons, the molecular weights, and the masses of the sample and the internal standard.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical flow of the experimental work for a comprehensive purity assessment of this compound.
Caption: Workflow for the comprehensive purity assessment of a chemical intermediate.
Generalized EGFR Signaling Pathway
This compound is an intermediate in the synthesis of Erlotinib, an EGFR (Epidermal Growth Factor Receptor) inhibitor. The following diagram shows a simplified representation of the EGFR signaling pathway that Erlotinib targets.
Caption: Simplified EGFR signaling pathway targeted by Erlotinib.
References
Safety Operating Guide
Essential Disposal Procedures for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
For Immediate Reference: The primary and recommended disposal method for 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile is controlled incineration by a licensed chemical waste disposal service. Due to its chemical nature as both a nitrile and a nitro compound, in-laboratory treatment is not advised as it may pose significant safety risks, including the potential for explosive reactions or the release of toxic gases.[1][2]
This guide provides detailed procedures for the safe handling, temporary storage, and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal preparation, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile rubber).[1]
-
Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1][3]
-
Ignition Sources: Keep the work area free of all ignition sources. Use non-sparking tools and explosion-proof equipment when handling the material.[3]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[4]
Hazard and Disposal Data Summary
The following table summarizes key hazard information for this compound.
| Hazard Classification | Description | Primary Disposal Method |
| Skin Irritation (Category 2) | Causes skin irritation. | Controlled incineration via a licensed chemical destruction plant.[2][3] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | Do not discharge to sewer systems or allow entry into drains or surface water.[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Store in suitable, closed, and properly labeled containers for disposal.[3][5] |
| Incompatible Waste Streams | Strong oxidizing agents, strong bases, acids.[5][6] Mixing can lead to heat generation or fire.[6] | Segregate from incompatible waste categories during storage.[7] |
Step-by-Step Disposal and Spill Management Protocols
Procedure for Unused or Waste Product Disposal
The recommended method of disposal is to engage a licensed professional waste disposal service for incineration.[2][3]
-
Containerization: Keep the waste chemical in its original, suitable, and tightly closed container.[3][5] If transferring to a new container, ensure it is compatible and can be sealed securely.
-
Labeling: Clearly label the container as hazardous waste. The label should include the full chemical name: "Hazardous Waste: this compound" and any other identifiers required by your institution or local regulations.[7]
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is stored away from incompatible materials.[5][7]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor to schedule a pickup.[8] Provide them with the safety data sheet (SDS) for the chemical.
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is critical to ensure safety.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity. Ensure the area is well-ventilated, preferably within a fume hood.[3]
-
Containment: For liquid spills, use an inert absorbent material like sand or diatomite to contain the spill.[4][8] For solid spills, carefully sweep up the material, avoiding the creation of dust.[5]
-
Collection: Carefully collect the absorbed or swept-up material using non-sparking tools and place it into a suitable, sealable container for disposal.[3][5]
-
Decontamination: Clean the spill area thoroughly. Scrub the surface with alcohol, followed by soap and water.[2][4]
-
Disposal of Cleanup Materials: All contaminated materials, including PPE, absorbents, and cleaning supplies, must be placed in a sealed container, labeled as hazardous waste, and disposed of through your institution's hazardous waste program.[5][8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (CAS No. 236750-65-5). The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment should be used at all times when handling this compound.[1][2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required.[2] |
| Face Protection | Face Shield | A full-face shield should be worn over safety goggles when there is a significant risk of splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended; consider double-gloving for enhanced protection. Always consult the manufacturer's compatibility charts for extended use.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat must be worn and kept fully buttoned to protect against skin contact.[2] |
| Respiratory Protection | Fume Hood / Respirator | All handling must occur in a certified chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[2] |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes that cover the entire foot are mandatory in the laboratory.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for safety. Handling should always take place in a well-ventilated area, preferably a chemical fume hood.[1]
-
Preparation :
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
-
Keep a spill kit with appropriate absorbent materials readily accessible.
-
-
Compound Handling :
-
Don all required PPE before handling the chemical container.
-
Carefully open the container within the fume hood to prevent the inhalation of any dust or vapors.
-
Use appropriate tools, such as a spatula and weigh paper, to dispense the required amount of the compound.
-
Handle the yellow-green crystalline powder with care to avoid generating airborne dust.[4]
-
-
Post-Handling :
Disposal Plan: Waste Management and Decontamination
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste materials are considered hazardous and must be handled accordingly.
-
Chemical Waste :
-
Contaminated Materials :
-
All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, absorbent pads) must be disposed of as hazardous waste.[5]
-
Collect these materials in a separate, clearly labeled hazardous waste container.
-
-
Disposal Procedure :
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Appearance | Yellow-green crystalline powder[4] |
| Molecular Formula | C₁₃H₁₆N₂O₆[6] |
| Molecular Weight | 296.28 g/mol [6] |
| Density | 1.26 g/cm³[4] |
| Boiling Point | 459.3 °C at 760 mmHg[4] |
| Flash Point | 231.6 °C[4] |
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of the chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
